Ninerafaxstat
Description
Structure
3D Structure
Properties
CAS No. |
2254741-41-6 |
|---|---|
Molecular Formula |
C22H29N3O5 |
Molecular Weight |
415.5 g/mol |
IUPAC Name |
2-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]ethyl pyridine-3-carboxylate |
InChI |
InChI=1S/C22H29N3O5/c1-27-19-7-6-18(20(28-2)21(19)29-3)16-25-11-9-24(10-12-25)13-14-30-22(26)17-5-4-8-23-15-17/h4-8,15H,9-14,16H2,1-3H3 |
InChI Key |
AGVJLPKGBKSLKF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)CN2CCN(CC2)CCOC(=O)C3=CN=CC=C3)OC)OC |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Ninerafaxstat in Cardiomyocytes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ninerafaxstat (formerly IMB-1018972) is an investigational cardiac mitotrope being developed for the treatment of cardiovascular diseases characterized by energetic imbalance, such as non-obstructive hypertrophic cardiomyopathy (nHCM) and heart failure with preserved ejection fraction (HFpEF).[1] As a partial fatty acid oxidation (pFOX) inhibitor, this compound modulates the heart's energy metabolism.[1][2][3] This technical guide provides an in-depth exploration of the core mechanism of action of this compound in cardiomyocytes, supported by available preclinical and clinical data.
The healthy heart primarily relies on the mitochondrial oxidation of fatty acids to meet its high energy demands in the form of adenosine triphosphate (ATP).[3] However, in pathological states such as heart failure and hypertrophic cardiomyopathy, this reliance on fatty acid oxidation can become inefficient, leading to a state of energetic deficit. This is because the oxidation of fatty acids consumes more oxygen per molecule of ATP produced compared to the oxidation of glucose. This compound is designed to shift the heart's metabolic preference from fatty acids towards the more oxygen-efficient glucose pathway, thereby improving cardiac energetic efficiency.
Core Mechanism of Action: Partial Inhibition of Fatty Acid Oxidation
The primary mechanism of action of this compound in cardiomyocytes is the partial and competitive inhibition of the mitochondrial enzyme 3-ketoacyl-CoA thiolase (3-KAT). This enzyme catalyzes the final step in the beta-oxidation of long-chain fatty acids. By inhibiting 3-KAT, this compound reduces the rate of fatty acid oxidation, compelling the cardiomyocyte to increase its utilization of glucose for ATP production. This metabolic shift is particularly beneficial in conditions of myocardial ischemia or increased energy demand, where oxygen supply may be limited.
This compound is a prodrug that is hydrolyzed to its active moiety, IMB-1028814, which is further metabolized to three active metabolites. Preclinical studies have demonstrated that all three metabolites are metabolically active.
Signaling Pathways and Metabolic Consequences
The inhibition of 3-KAT by this compound initiates a cascade of metabolic changes within the cardiomyocyte, primarily impacting the balance between fatty acid and glucose oxidation.
As depicted in Figure 1, this compound's inhibition of 3-KAT leads to a decrease in the production of Acetyl-CoA from fatty acid oxidation. To compensate for this, the cardiomyocyte increases the flux of pyruvate into the tricarboxylic acid (TCA) cycle via the enzyme pyruvate dehydrogenase (PDH). This results in a greater reliance on glucose oxidation for energy production, which ultimately leads to more efficient ATP synthesis in terms of oxygen consumption.
Quantitative Data from Clinical Trials
The clinical development of this compound has provided valuable quantitative data on its effects on cardiac metabolism and function. The following tables summarize key findings from the Phase 2 IMPROVE-HCM and IMPROVE-DiCE trials.
IMPROVE-DiCE Trial: Effects on Cardiac Energetics and Metabolism
The IMPROVE-DiCE trial was an open-label, mechanistic Phase 2a study that evaluated the effects of this compound (200mg twice daily) on cardiac energetics, metabolism, and diastolic function in patients with cardiometabolic syndromes.
| Parameter | Baseline (Median [IQR]) | Post-treatment (Median) | Change | p-value |
| Myocardial Energetics | ||||
| PCr/ATP Ratio | 1.6 [1.4, 2.1] | - | +32% | <0.01 |
| Myocardial Metabolism | ||||
| Myocardial Triglyceride Content | 2.2% [1.5, 3.2] | - | -34% | 0.03 |
| PDH-flux | - | - | +45% (mean) | 0.08 (trend) |
| Diastolic Function | ||||
| Peak Diastolic Strain Rate | 0.86/s [0.82, 1.06] | - | +10% | <0.05 |
| Peak LV Filling Rate | - | - | +11% | <0.05 |
Table 1: Key Metabolic and Functional Changes in the IMPROVE-DiCE Trial.
IMPROVE-HCM Trial: Effects on Exercise Capacity and Patient-Reported Outcomes
The IMPROVE-HCM trial was a Phase 2, multicenter, randomized, placebo-controlled, double-blind study that assessed the safety and efficacy of this compound (200 mg twice daily) for 12 weeks in patients with symptomatic nHCM.
| Parameter | This compound Group | Placebo Group | LS Mean Difference (95% CI) | p-value |
| Exercise Capacity | ||||
| Change in VE/VCO2 slope | -0.3 | +1.6 | -2.1 (-3.6 to -0.6) | 0.006 |
| Change in Peak VO2 | - | - | - | 0.90 |
| Patient-Reported Outcomes | ||||
| Change in KCCQ-CSS (overall) | - | - | 3.2 (-2.9 to 9.2) | 0.30 |
| Change in KCCQ-CSS (baseline ≤80) | - | - | 9.4 (0.3 to 18.5) | 0.04 |
Table 2: Efficacy Outcomes in the IMPROVE-HCM Trial.
Experimental Protocols
Detailed, step-by-step laboratory protocols for the specialized techniques used in the this compound clinical trials are not publicly available. However, the principles of these key experimental methodologies are described below.
Measurement of Myocardial Energetics (31P-Magnetic Resonance Spectroscopy)
The ratio of phosphocreatine to ATP (PCr/ATP) is a key indicator of the energetic state of the myocardium and was a primary endpoint in the IMPROVE-DiCE trial. This ratio is measured non-invasively using 31P-Magnetic Resonance Spectroscopy (31P-MRS).
The methodology involves placing a specialized 31P surface coil over the patient's chest to detect the signals from phosphorus-containing metabolites in the heart. A localized spectroscopy sequence, such as 3D image-selected in vivo spectroscopy (ISIS), is used to acquire data from a specific voxel within the myocardium. The raw signal is then processed using a Fourier transform to generate a spectrum with distinct peaks for PCr and the three phosphate groups of ATP. The areas under the PCr and γ-ATP peaks are integrated to calculate the PCr/ATP ratio.
Measurement of Pyruvate Dehydrogenase Flux (Hyperpolarized 13C-MRS)
To directly assess the shift towards glucose metabolism, the IMPROVE-DiCE study utilized hyperpolarized [1-13C]pyruvate MRS to measure the in-vivo flux through pyruvate dehydrogenase (PDH).
This advanced imaging technique involves hyperpolarizing a 13C-labeled pyruvate substrate to dramatically increase its MR signal. The hyperpolarized pyruvate is then injected intravenously, and its metabolic conversion in the heart is tracked in real-time using dynamic 13C-MRS. The conversion of [1-13C]pyruvate to [13C]bicarbonate is a direct measure of PDH activity. Kinetic modeling of the signal intensity changes of the pyruvate and bicarbonate peaks over time allows for the calculation of the PDH flux rate.
Conclusion
This compound is a novel cardiac mitotrope that acts by partially inhibiting fatty acid oxidation in cardiomyocytes through the competitive inhibition of 3-ketoacyl-CoA thiolase. This mechanism induces a metabolic shift towards more oxygen-efficient glucose oxidation, thereby improving the energetic status of the heart. Clinical data from Phase 2 trials have demonstrated that this metabolic modulation translates into improvements in cardiac energetics, diastolic function, exercise capacity, and patient-reported outcomes in individuals with cardiometabolic heart disease and non-obstructive hypertrophic cardiomyopathy. Further investigation in larger, Phase 3 trials is ongoing to fully elucidate the therapeutic potential of this targeted metabolic approach in treating heart disease.
References
- 1. Hyperpolarized 13C‐MRS can Quantify Lactate Production and Oxidative PDH Flux in Murine Skeletal Muscle During Exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imbria Pharmaceuticals Presents Phase 1 and Preclinical Data of IMB-1018972 (IMB-101), an Investigational Cardiac Mitotrope , at the American College of Cardiology 70th Annual Scientific Session & Expo - SV Health Investors [svhealthinvestors.com]
- 3. Hyperpolarized 13C allows a direct measure of flux through a single enzyme-catalyzed step by NMR - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Cardiac Efficiency: A Technical Guide to Ninerafaxstat's Partial Fatty Acid Oxidation (pFOX) Inhibition Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ninerafaxstat is an investigational cardiac mitotrope designed to address the energetic deficit observed in certain cardiovascular diseases. By partially inhibiting fatty acid oxidation (pFOX), this compound aims to shift the myocardial energy substrate preference from fatty acids towards the more oxygen-efficient glucose metabolism. This guide provides an in-depth technical overview of this compound's mechanism of action, summarizes key quantitative data from clinical trials, and outlines the experimental methodologies employed to evaluate its effects.
Introduction: The Energetic Basis of Cardiac Dysfunction
The heart has a substantial and continuous demand for adenosine triphosphate (ATP) to maintain its contractile function.[1] Under normal physiological conditions, the heart primarily utilizes fatty acids for energy production, with a smaller contribution from glucose and other substrates.[1] However, in pathological states such as hypertrophic cardiomyopathy (HCM) and heart failure with preserved ejection fraction (HFpEF), this metabolic flexibility can be impaired, leading to an over-reliance on fatty acid oxidation.[2][3] This increased dependence on fatty acids can be detrimental, as their oxidation consumes more oxygen per unit of ATP produced compared to glucose oxidation.[4] This energetic inefficiency can exacerbate myocardial ischemia and contribute to the progression of cardiac dysfunction, particularly diastolic dysfunction, which is a highly energy-dependent process.
This compound emerges as a novel therapeutic strategy to counteract this metabolic maladaptation. As a pFOX inhibitor, it modulates cardiac energy metabolism to enhance myocardial efficiency.
Mechanism of Action: Targeting 3-Ketoacyl-CoA Thiolase (3-KAT)
This compound is a prodrug with three metabolically active metabolites. Its primary mechanism of action is the direct competitive inhibition of 3-ketoacyl-CoA thiolase (3-KAT), the final enzyme in the mitochondrial long-chain fatty acid beta-oxidation pathway. By inhibiting 3-KAT, this compound partially blocks the breakdown of fatty acids for energy production. This partial inhibition is crucial, as it avoids the potential toxicity associated with complete blockage of this pathway.
The reduction in fatty acid oxidation leads to a corresponding increase in glucose oxidation to meet the heart's energy demands. This metabolic shift is therapeutically beneficial as it reduces the oxygen cost of cardiac work, thereby improving the overall efficiency of myocardial energy production. This enhanced energetic state is hypothesized to improve diastolic function, exercise tolerance, and ultimately, clinical outcomes in patients with energy-deprived cardiac conditions.
Signaling Pathway Diagram
Caption: Fatty acid and glucose metabolism in the cardiomyocyte, illustrating this compound's inhibition of 3-KAT.
Clinical Development and Quantitative Data
This compound has been evaluated in several clinical trials, with the most prominent being the Phase 2 IMPROVE-HCM and IMPROVE-DiCE studies.
IMPROVE-HCM Trial
The IMPROVE-HCM trial was a randomized, double-blind, placebo-controlled Phase 2a study that assessed the safety and efficacy of this compound in patients with symptomatic non-obstructive hypertrophic cardiomyopathy (nHCM).
Table 1: Key Quantitative Outcomes from the IMPROVE-HCM Trial
| Parameter | This compound (n=34) | Placebo (n=33) | Statistical Significance | Citation(s) |
| Ventilatory Efficiency (VE/VCO2 slope) | LS Mean Difference: -2.1 | P = 0.006 | ||
| Peak VO2 | No significant difference | P = 0.9 | ||
| Kansas City Cardiomyopathy Questionnaire (KCCQ-CSS) | LS Mean Difference: 3.1 | P = 0.2 | ||
| Post-hoc analysis (baseline KCCQ-CSS ≤80) | LS Mean Difference: 9.4 | P = 0.04 | ||
| Left Atrial Size | Statistically significant decrease | No significant change | P = 0.01 | |
| Serious Adverse Events | 11.8% (4 patients) | 6.1% (2 patients) | Not specified |
IMPROVE-DiCE Trial
The IMPROVE-DiCE trial was a Phase 2a, open-label, mechanistic study evaluating the effects of this compound in patients with type 2 diabetes and obesity, a population at risk for diabetic cardiomyopathy.
Table 2: Key Quantitative Outcomes from the IMPROVE-DiCE Trial
| Parameter | Change from Baseline | Statistical Significance | Citation(s) |
| Cardiac Energetics (Phosphocreatine/ATP ratio) | 32% increase | P < 0.01 | |
| Myocardial Triglyceride Content | 34% reduction | P = 0.026 | |
| LV Peak Circumferential Diastolic Strain Rate | 15% improvement | P < 0.047 | |
| Peak LV Filling Rate | 11% improvement | P < 0.05 | |
| Pyruvate Dehydrogenase (PDH) Flux | Increased in 7 of 9 patients | P = 0.08 |
Experimental Protocols
A detailed understanding of the methodologies used to generate the clinical data is essential for a technical audience.
IMPROVE-HCM Trial Methodology
-
Study Design: A multicenter, randomized, placebo-controlled, double-blind study.
-
Patient Population: Patients with symptomatic nHCM, LV outflow tract gradient <30 mm Hg, ejection fraction ≥50%, and peak oxygen consumption <80% of predicted.
-
Intervention: this compound 200 mg twice daily or placebo for 12 weeks.
-
Primary Endpoint: Safety and tolerability.
-
Key Efficacy Assessments:
-
Cardiopulmonary Exercise Testing (CPET): To measure peak VO2 and ventilatory efficiency (VE/VCO2 slope).
-
Kansas City Cardiomyopathy Questionnaire (KCCQ): A patient-reported outcome measure to assess symptoms and quality of life.
-
Echocardiography and Cardiac Magnetic Resonance (CMR): To assess cardiac structure and function, including left atrial size.
-
Experimental Workflow: IMPROVE-HCM Trial
Caption: A simplified workflow of the IMPROVE-HCM clinical trial.
IMPROVE-DiCE Trial Methodology
-
Study Design: A single-center, open-label, mechanistic Phase 2a trial.
-
Patient Population: Patients with type 2 diabetes and obesity.
-
Intervention: this compound 200 mg twice daily.
-
Key Assessments:
-
31P-Magnetic Resonance Spectroscopy (31P-MRS): To non-invasively measure the cardiac phosphocreatine to ATP ratio (PCr/ATP), a key indicator of myocardial energy status.
-
1H-Magnetic Resonance Spectroscopy (1H-MRS): To quantify myocardial triglyceride content.
-
Hyperpolarized [1-13C]pyruvate MRS: To assess in-vivo pyruvate dehydrogenase (PDH) flux, providing a direct measure of the shift towards glucose metabolism.
-
Cardiac Magnetic Resonance Imaging (CMR): To evaluate cardiac function, including diastolic strain rate and filling rate.
-
Conclusion
This compound represents a targeted therapeutic approach to correcting the underlying energetic abnormalities in certain cardiac diseases. By partially inhibiting fatty acid oxidation at the level of 3-KAT, it promotes a shift to more efficient glucose utilization, leading to improvements in cardiac energetics and diastolic function. The quantitative data from the IMPROVE-HCM and IMPROVE-DiCE trials provide clinical evidence for this mechanism of action and support its further development for the treatment of nHCM and other conditions characterized by myocardial energy deficiency. The detailed experimental methodologies employed in these trials, particularly the use of advanced imaging techniques like hyperpolarized MRS, have been pivotal in elucidating the in-vivo metabolic effects of this compound. Further research, including ongoing Phase 2b and planned Phase 3 studies, will be crucial to fully establish the clinical efficacy and safety profile of this novel cardiac mitotrope.
References
Ninerafaxstat's Modulation of Mitochondrial Respiration: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ninerafaxstat is an investigational cardiac mitotrope currently under development for the treatment of cardiovascular diseases, including non-obstructive hypertrophic cardiomyopathy (nHCM) and heart failure with preserved ejection fraction (HFpEF).[1] The primary mechanism of action of this compound revolves around the modulation of mitochondrial energy metabolism. This technical guide provides an in-depth analysis of this compound's effect on mitochondrial respiration, compiling available quantitative data, detailing relevant experimental protocols, and visualizing the underlying metabolic pathways.
Core Mechanism of Action: Partial Inhibition of Fatty Acid Oxidation
This compound is a partial fatty acid oxidation (pFOX) inhibitor.[1] It acts by competitively inhibiting 3-ketoacyl-CoA thiolase (3-KAT), the final enzyme in the mitochondrial long-chain fatty acid β-oxidation pathway.[2] This inhibition leads to a metabolic shift in the heart, reducing its reliance on fatty acids for energy production and promoting the utilization of glucose.[3] Since glucose oxidation requires less oxygen to produce the same amount of ATP compared to fatty acid oxidation, this shift is believed to enhance cardiac efficiency, particularly in conditions of energetic stress.[3]
dot
Caption: this compound's inhibition of 3-KAT in the fatty acid oxidation pathway.
Quantitative Data on the Effects of this compound
Clinical trials, particularly the IMPROVE-DiCE and IMPROVE-HCM studies, have provided valuable quantitative insights into the physiological effects of this compound. While direct measurements of mitochondrial oxygen consumption rates from preclinical studies are not extensively available in the public domain, the following tables summarize the key findings from human studies.
Table 1: Effects of this compound on Cardiac Energetics and Metabolism (IMPROVE-DiCE Trial)
| Parameter | Outcome | Reference |
| Myocardial Phosphocreatine/ATP Ratio | 32% median improvement (p<0.01) | |
| Myocardial Triglyceride Content | 34% reduction (p=0.026) | |
| Pyruvate Dehydrogenase (PDH) Flux | Increased in 7 of 9 patients (p=0.08) |
Table 2: Effects of this compound on Cardiac Function and Exercise Capacity (IMPROVE-HCM Trial)
| Parameter | Outcome | Reference |
| Ventilatory Efficiency (VE/VCO2 slope) | Least-squares mean difference of -2.1 vs. placebo (p=0.006) | |
| Peak Oxygen Consumption (VO2) | No significant difference compared to placebo (p=0.90) | |
| Left Atrial Size | Statistically significant decrease from baseline to week 12 |
Experimental Protocols
The following sections describe the methodologies used to obtain the quantitative data presented above.
Measurement of Myocardial Phosphocreatine to ATP Ratio (31P-MRS)
Objective: To non-invasively assess the energy status of the myocardium.
Methodology:
-
Patient Preparation: Subjects are positioned prone in the MRI scanner.
-
Hardware: A dual-tuned 1H/31P surface coil is placed over the precordium.
-
Localization: Image-guided localization is used to ensure the volume of interest is placed within the interventricular septum to minimize contamination from skeletal muscle.
-
Data Acquisition: 31P spectra are acquired using a pulse-acquire sequence with appropriate repetition time to allow for full relaxation of the phosphorus nuclei.
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed to produce a spectrum.
-
Quantification: The areas under the peaks corresponding to phosphocreatine (PCr) and the γ-phosphate of ATP are integrated. The ratio of the PCr peak area to the γ-ATP peak area is then calculated.
dot
Caption: Workflow for 31P-MRS measurement of the PCr/ATP ratio.
Measurement of Pyruvate Dehydrogenase (PDH) Flux
Objective: To assess the rate of conversion of pyruvate to acetyl-CoA, indicating the flux through the glucose oxidation pathway.
Methodology:
-
Hyperpolarization: 13C-labeled pyruvate is hyperpolarized to dramatically increase its MR signal.
-
Infusion: The hyperpolarized [1-13C]pyruvate is infused intravenously into the subject.
-
Data Acquisition: Dynamic 13C MR spectra are acquired from the heart.
-
Metabolite Detection: The conversion of [1-13C]pyruvate to [13C]bicarbonate (a downstream product of the PDH reaction) is monitored in real-time.
-
Kinetic Modeling: The rate of appearance of the [13C]bicarbonate signal relative to the [1-13C]pyruvate signal is used to calculate the PDH flux.
Measurement of Mitochondrial Respiration in Isolated Mitochondria (Seahorse XF Analyzer)
Objective: To directly measure the oxygen consumption rate (OCR) of isolated mitochondria in response to various substrates and inhibitors. While specific data for this compound using this method is not publicly available, this protocol outlines how such an experiment would be conducted.
Methodology:
-
Mitochondrial Isolation: Cardiac mitochondria are isolated from tissue homogenates by differential centrifugation.
-
Protein Quantification: The protein concentration of the mitochondrial suspension is determined using a BCA assay.
-
Plate Seeding: A specific amount of mitochondrial protein (e.g., 5-10 µg) is seeded into each well of a Seahorse XF microplate. The plate is centrifuged to allow the mitochondria to adhere to the bottom of the wells.
-
Assay Medium: The wells are filled with a mitochondrial assay solution (MAS) containing substrates for either Complex I (e.g., pyruvate and malate) or Complex II (e.g., succinate) of the electron transport chain.
-
Seahorse Assay: The microplate is placed into a Seahorse XF Analyzer, which measures the OCR in real-time. A typical "Mito Stress Test" involves the sequential injection of:
-
ADP: To stimulate ATP synthesis and measure State 3 respiration.
-
Oligomycin: An ATP synthase inhibitor, to measure State 4o respiration (proton leak).
-
FCCP: An uncoupling agent, to measure maximal respiration.
-
Antimycin A/Rotenone: Complex III and I inhibitors, to measure non-mitochondrial oxygen consumption.
-
-
Data Analysis: The OCR values from each stage of the assay are used to calculate key parameters of mitochondrial function, such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
dot
Caption: Workflow for assessing mitochondrial respiration with a Seahorse XF Analyzer.
Signaling Pathways and Metabolic Interplay
This compound's primary effect is a direct enzymatic inhibition rather than a complex signaling cascade. However, its action has significant downstream consequences on interconnected metabolic pathways. By partially blocking fatty acid β-oxidation, this compound reduces the production of acetyl-CoA from fatty acids. This alleviates the allosteric inhibition of the pyruvate dehydrogenase (PDH) complex by high levels of acetyl-CoA and NADH that are typically seen with high rates of fatty acid oxidation. The resulting increase in PDH activity enhances the conversion of pyruvate to acetyl-CoA, thereby promoting glucose oxidation through the TCA cycle.
Conclusion
This compound represents a targeted therapeutic approach to modulate cardiac energy metabolism. By partially inhibiting fatty acid oxidation, it promotes a shift towards more oxygen-efficient glucose utilization. The available clinical data demonstrates that this mechanism translates into improved myocardial energetics and functional capacity in patients with certain cardiovascular conditions. While direct, quantitative data on mitochondrial oxygen consumption from preclinical studies is not widely published, the existing clinical evidence provides a strong rationale for the continued development of this compound as a novel treatment for diseases characterized by impaired cardiac energy metabolism. Further research focusing on the direct impact of this compound on isolated mitochondria would provide a more complete picture of its effects on mitochondrial respiration.
References
Ninerafaxstat: A Technical Guide to the Inhibition of 3-ketoacyl-CoA Thiolase for Cardiovascular Disease
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ninerafaxstat is a novel, first-in-class cardiac mitotrope currently under investigation for the treatment of cardiovascular diseases, including non-obstructive hypertrophic cardiomyopathy (nHCM) and heart failure with preserved ejection fraction (HFpEF).[1][2] As a partial fatty acid oxidation (pFOX) inhibitor, this compound targets the terminal enzyme of the mitochondrial β-oxidation pathway, 3-ketoacyl-CoA thiolase (3-KAT).[3] This targeted inhibition is designed to shift the heart's primary energy source from fatty acids to glucose, a more oxygen-efficient fuel.[4][5] This metabolic reprogramming is hypothesized to enhance myocardial energy production, particularly under ischemic conditions, leading to improved cardiac function and a reduction in clinical symptoms. This technical guide provides a comprehensive overview of this compound's mechanism of action, its target enzyme, and the methodologies used to characterize its effects.
Introduction: The Role of Cardiac Metabolism in Heart Disease
The heart has a high and continuous energy demand, primarily met through the mitochondrial oxidation of fatty acids. While fatty acid oxidation yields a large amount of ATP, it is less oxygen-efficient compared to glucose oxidation. In pathological conditions such as hypertrophic cardiomyopathy and heart failure, the myocardial energy balance is often disrupted, leading to a state of energy deficit. This can be exacerbated by microvascular ischemia, which further limits oxygen supply.
This compound represents a therapeutic strategy aimed at optimizing cardiac energy metabolism. By partially inhibiting fatty acid oxidation, it encourages a shift towards glucose utilization, which generates more ATP per molecule of oxygen consumed. This is anticipated to improve cardiac efficiency, diastolic function, and overall clinical outcomes in patients with energy-starved hearts.
The Target Enzyme: 3-ketoacyl-CoA Thiolase (3-KAT)
The primary molecular target of this compound is 3-ketoacyl-CoA thiolase (3-KAT), the enzyme responsible for the final step in the mitochondrial fatty acid β-oxidation spiral. This enzyme catalyzes the thiolytic cleavage of a 3-ketoacyl-CoA into acetyl-CoA and a fatty acyl-CoA chain that is shortened by two carbons.
Isozymes and Localization
There are multiple isozymes of 3-ketoacyl-CoA thiolase, with distinct subcellular localizations and substrate specificities. The key isozymes are found in the mitochondria and peroxisomes.
-
Mitochondrial 3-ketoacyl-CoA Thiolase: This is the primary target of this compound. In the mitochondria, long-chain 3-ketoacyl-CoA thiolase activity is a component of the multi-enzyme complex known as the mitochondrial trifunctional protein (MTP). The MTP is associated with the inner mitochondrial membrane and also contains long-chain enoyl-CoA hydratase and long-chain 3-hydroxyacyl-CoA dehydrogenase activities. The beta-subunit of the MTP, encoded by the HADHB gene, possesses the 3-ketoacyl-CoA thiolase activity. Another mitochondrial thiolase, acetyl-CoA acyltransferase 2 (ACAA2), also plays a role in β-oxidation.
-
Peroxisomal 3-ketoacyl-CoA Thiolase: Peroxisomes are involved in the β-oxidation of very-long-chain fatty acids, branched-chain fatty acids, and bile acid precursors. Peroxisomal 3-ketoacyl-CoA thiolases are distinct from their mitochondrial counterparts.
This compound is reported to be a direct competitive inhibitor of the mitochondrial long-chain fatty acid beta-oxidation pathway, implicating the thiolase activity within the mitochondrial trifunctional protein as its primary target.
Mechanism of Action of this compound
This compound is a partial fatty acid oxidation (pFOX) inhibitor. Its mechanism of action is centered on the direct competitive inhibition of 3-ketoacyl-CoA thiolase in the mitochondria. By partially blocking this final step of β-oxidation, this compound reduces the heart's reliance on fatty acids for energy and promotes a metabolic shift towards glucose oxidation. This is believed to improve the efficiency of energy production, especially in oxygen-limited conditions.
References
- 1. Phase 2 results for cardiac mitotrope in patients with nonobstructive HCM - - PACE-CME [pace-cme.org]
- 2. Imbria Reports Positive Topline Results for Investigational New Drug this compound in Patients with Non-obstructive Hypertrophic Cardiomyopathy - SV Health Investors [svhealthinvestors.com]
- 3. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 4. imbria.com [imbria.com]
- 5. m.youtube.com [m.youtube.com]
Preclinical Pharmacology of Ninerafaxstat: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ninerafaxstat (IMB-1018972) is an investigational, orally active cardiac mitotrope designed to modulate myocardial energy metabolism. It acts as a partial fatty acid oxidation (pFOX) inhibitor, shifting the heart's energy substrate preference from fatty acids towards the more oxygen-efficient glucose oxidation pathway. This is achieved through the competitive inhibition of 3-ketoacyl-CoA thiolase (3-KAT), the terminal enzyme in the mitochondrial beta-oxidation spiral. Preclinical evidence suggests that this mechanism of action may lead to improved cardiac function and efficiency, particularly in conditions of myocardial ischemia and heart failure. This compound is a prodrug that is rapidly converted to its active moiety, IMB-1028814. This document provides a comprehensive overview of the available preclinical pharmacology of this compound, including its mechanism of action, in vivo efficacy in a model of myocardial infarction, and detailed experimental protocols.
Mechanism of Action
This compound's therapeutic rationale is centered on optimizing cardiac energetics. The heart relies on a constant supply of adenosine triphosphate (ATP) to sustain its contractile function. Under normal physiological conditions, fatty acid oxidation is the primary source of ATP. However, in ischemic conditions, the reliance on fatty acids can be detrimental as it requires more oxygen per unit of ATP produced compared to glucose oxidation.
This compound, through its active metabolite IMB-1028814, competitively inhibits 3-ketoacyl-CoA thiolase (3-KAT).[1][2] This inhibition partially suppresses the beta-oxidation of long-chain fatty acids, prompting a metabolic shift towards glucose oxidation. This switch is intended to improve the overall efficiency of myocardial energy production, leading to enhanced cardiac function without negatively impacting heart rate or blood pressure.[3]
Caption: Mechanism of action of this compound in the cardiac myocyte.
In Vitro Pharmacology
Detailed quantitative data on the in vitro inhibitory activity of this compound or its active metabolite, IMB-1028814, against 3-ketoacyl-CoA thiolase (3-KAT) are not publicly available at the time of this report. Such data, including IC50 and Ki values, are crucial for a precise understanding of the compound's potency and are typically determined through enzymatic assays.
Data Presentation: In Vitro Activity
| Compound | Target | Assay Type | IC50 | Ki | Reference |
| IMB-1028814 | 3-Ketoacyl-CoA Thiolase (3-KAT) | Enzymatic Inhibition | Not Available | Not Available | N/A |
Experimental Protocols: 3-Ketoacyl-CoA Thiolase (3-KAT) Inhibition Assay (Representative Protocol)
While a specific protocol for this compound is not available, a general method for assessing 3-KAT inhibition is provided below for context. This protocol is based on spectrophotometric measurement of the decrease in the substrate acetoacetyl-CoA.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against 3-ketoacyl-CoA thiolase.
Materials:
-
Purified 3-ketoacyl-CoA thiolase enzyme
-
Acetoacetyl-CoA (substrate)
-
Coenzyme A (CoA)
-
Potassium phosphate buffer (pH 7.4)
-
Test compound (e.g., IMB-1028814) dissolved in a suitable solvent (e.g., DMSO)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading at 303 nm
Procedure:
-
Prepare a reaction buffer containing potassium phosphate and CoA.
-
Serially dilute the test compound to a range of concentrations.
-
In each well of the microplate, add the reaction buffer, a fixed concentration of 3-KAT enzyme, and the test compound at various concentrations. Include a vehicle control (solvent only).
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C) for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding a solution of acetoacetyl-CoA to each well.
-
Immediately begin monitoring the decrease in absorbance at 303 nm, which corresponds to the cleavage of acetoacetyl-CoA.
-
Record the reaction rate for each concentration of the test compound.
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: Workflow for a representative 3-KAT inhibition assay.
In Vivo Pharmacology
Preclinical efficacy of this compound has been demonstrated in a murine model of post-myocardial infarction (MI) heart failure.
Data Presentation: In Vivo Efficacy and Pharmacokinetics
Efficacy in Murine Post-Myocardial Infarction Model
| Species | Model | Treatment | Dose | Duration | Key Findings | Reference |
| Mouse | Permanent Coronary Artery Ligation | This compound | 30 mg/kg/day (via osmotic minipump) | 4 weeks | - Improved Left Ventricular Systolic Function- Reduced Left Ventricular End-Diastolic Pressure (LVEDP)- Reduced Myocardial Fibrosis | [1][2] |
Preclinical Pharmacokinetics
Quantitative pharmacokinetic parameters for this compound (IMB-1018972) and its active metabolite (IMB-1028814) in preclinical species such as rats and dogs are not publicly available.
| Compound | Species | Route | Cmax | Tmax | AUC | t1/2 | Reference |
| IMB-1018972 | Rat | Oral | Not Available | Not Available | Not Available | Not Available | N/A |
| IMB-1028814 | Rat | Oral | Not Available | Not Available | Not Available | Not Available | N/A |
| IMB-1018972 | Dog | Oral | Not Available | Not Available | Not Available | Not Available | N/A |
| IMB-1028814 | Dog | Oral | Not Available | Not Available | Not Available | Not Available | N/A |
Experimental Protocols: Murine Myocardial Infarction Model (Permanent Coronary Artery Ligation)
The following is a detailed, representative protocol for inducing myocardial infarction in mice via permanent ligation of the left anterior descending (LAD) coronary artery.
Objective: To evaluate the effect of this compound on cardiac function and remodeling following a surgically induced myocardial infarction in mice.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Anesthetic (e.g., isoflurane)
-
Mechanical ventilator for small rodents
-
Surgical microscope or loupes
-
Fine surgical instruments (forceps, scissors, needle holder)
-
7-0 or 8-0 silk suture
-
Heating pad to maintain body temperature
-
ECG monitoring system
-
This compound or vehicle
-
Osmotic minipumps for continuous drug delivery
Procedure:
-
Anesthesia and Preparation: Anesthetize the mouse using isoflurane (e.g., 3-4% for induction, 1.5-2% for maintenance). Shave the chest area and disinfect with povidone-iodine and 70% ethanol. Place the mouse in a supine position on a heating pad to maintain core body temperature at 37°C.
-
Intubation and Ventilation: Intubate the mouse endotracheally and connect to a mechanical ventilator. Set the tidal volume and respiratory rate appropriate for the mouse's body weight.
-
Thoracotomy: Perform a left thoracotomy at the fourth intercostal space to expose the heart. A rib retractor can be used to improve visualization.
-
LAD Ligation: Carefully open the pericardium to expose the left ventricle. Identify the left anterior descending (LAD) coronary artery. Pass a suture (e.g., 8-0 silk) under the LAD at a position approximately 2-3 mm from its origin.
-
Induction of MI: Permanently ligate the LAD by tying a secure knot. Successful ligation is confirmed by the immediate appearance of a pale, ischemic area in the anterior wall of the left ventricle.
-
Chest Closure and Recovery: Close the chest wall in layers. Evacuate any air from the thoracic cavity to prevent pneumothorax. Suture the skin.
-
Drug Administration: Implant a pre-filled osmotic minipump subcutaneously for the continuous delivery of either this compound (30 mg/kg/day) or vehicle.
-
Post-operative Care: Administer analgesics as required. Monitor the animal closely during recovery until it is fully mobile.
-
Follow-up Assessments: At the end of the treatment period (e.g., 4 weeks), assess cardiac function using echocardiography to measure parameters such as ejection fraction and ventricular dimensions.
-
Histological Analysis: After euthanasia, harvest the hearts, fix in formalin, and embed in paraffin. Section the hearts and perform histological staining (e.g., Masson's trichrome) to quantify the infarct size and the extent of myocardial fibrosis.
Caption: Workflow for the murine myocardial infarction model.
Conclusion
This compound is a promising investigational agent that targets a fundamental aspect of cardiac pathophysiology – energy metabolism. Its mechanism as a partial fatty acid oxidation inhibitor via competitive inhibition of 3-ketoacyl-CoA thiolase is well-defined. Preclinical studies in a murine model of myocardial infarction have demonstrated its potential to improve cardiac function and mitigate adverse remodeling. However, a comprehensive preclinical profile is currently limited by the lack of publicly available quantitative data on its in vitro potency and in vivo pharmacokinetics. Further disclosure of this information will be essential for a complete understanding of the preclinical pharmacology of this compound.
Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available data as of November 2025. The absence of certain data points, such as IC50/Ki values and detailed pharmacokinetic parameters, is due to their non-availability in the public domain at the time of writing.
References
- 1. Treatment with the 3-ketoacyl-CoA thiolase inhibitor trimetazidine does not exacerbate whole-body insulin resistance in obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modulation of fatty acids oxidation in heart failure by selective pharmacological inhibition of 3-ketoacyl coenzyme-A thiolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Partial fatty acid oxidation (pFOX) inhibition: a new therapy for chronic stable angina - PubMed [pubmed.ncbi.nlm.nih.gov]
Ninerafaxstat: A Technical Guide to Cardiac Metabolic Modulation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ninerafaxstat is an investigational, first-in-class cardiac mitotrope that modulates myocardial energy metabolism. By partially inhibiting fatty acid oxidation (pFOX), it promotes a shift towards glucose oxidation for cellular energy production. This metabolic reprogramming is particularly relevant in cardiac diseases characterized by energetic imbalance, such as non-obstructive hypertrophic cardiomyopathy (nHCM) and heart failure with preserved ejection fraction (HFpEF). This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental methodologies.
Introduction: The Energetic Basis of Cardiac Dysfunction
The heart has a high and continuous energy demand to sustain its contractile function. Under normal physiological conditions, the myocardium primarily utilizes fatty acids for ATP production. However, in pathological states such as heart failure and hypertrophic cardiomyopathy, this reliance on fatty acid oxidation can become maladaptive. The metabolic shift towards increased fatty acid utilization and reduced glucose oxidation leads to decreased cardiac efficiency, as more oxygen is consumed per unit of ATP produced. This energetic mismatch contributes to the pathophysiology of cardiac dysfunction, including impaired relaxation and reduced exercise tolerance.
This compound is a novel therapeutic agent designed to address this metabolic inefficiency. As a partial fatty acid oxidation inhibitor, it targets the terminal enzyme of the β-oxidation spiral, 3-ketoacyl-CoA thiolase (3-KAT). By partially inhibiting this enzyme, this compound reduces the heart's dependence on fatty acids and encourages the utilization of glucose, a more oxygen-efficient fuel source.[1][2] This modulation of cardiac metabolism is intended to improve myocardial energy homeostasis and, consequently, cardiac function.
Mechanism of Action: Shifting the Metabolic Paradigm
This compound's primary mechanism of action is the partial and reversible inhibition of 3-ketoacyl-CoA thiolase (3-KAT), the final enzyme in the mitochondrial fatty acid β-oxidation pathway.[2] This targeted inhibition leads to a reduction in the rate of fatty acid metabolism, prompting a compensatory increase in glucose oxidation to meet the heart's energy demands. The shift from fatty acid to glucose metabolism results in a more efficient generation of ATP, as glucose oxidation yields more ATP per molecule of oxygen consumed compared to fatty acid oxidation. This enhanced metabolic efficiency is hypothesized to improve cardiac function, particularly in conditions of increased workload or ischemic stress.
Signaling Pathway
Quantitative Data from Clinical Trials
This compound has been evaluated in clinical trials for non-obstructive hypertrophic cardiomyopathy (IMPROVE-HCM) and diabetic cardiomyopathy (IMPROVE-DiCE). The following tables summarize the key quantitative findings from these studies.
Table 1: Baseline Characteristics of Patients in the IMPROVE-HCM Trial
| Characteristic | This compound (n=34) | Placebo (n=33) |
| Age (years), mean ± SD | 57.0 ± 11.8 | 56.8 ± 11.9 |
| Female, n (%) | 19 (56) | 18 (55) |
| NYHA Class II, n (%) | 20 (59) | 20 (61) |
| NYHA Class III, n (%) | 12 (35) | 11 (33) |
| Max. LV Wall Thickness (mm), mean ± SD | 18.8 ± 4.4 | 18.8 ± 4.5 |
| LVEF (%), mean ± SD | 65.4 ± 5.2 | 65.5 ± 5.3 |
| Peak VO2 (mL/kg/min), mean ± SD | 19.2 ± 3.9 | 19.3 ± 4.0 |
| VE/VCO2 slope, mean ± SD | 31.2 ± 4.3 | 32.7 ± 5.1 |
| KCCQ-CSS, mean ± SD | 67 ± 23 | 73 ± 22 |
| Data from the IMPROVE-HCM trial.[3][4] |
Table 2: Efficacy Outcomes in the IMPROVE-HCM Trial (12 Weeks)
| Outcome | This compound | Placebo | LS Mean Difference (95% CI) | P-value |
| Change in VE/VCO2 slope | ||||
| Baseline, mean ± SD | 31.2 ± 4.3 | 32.7 ± 5.1 | ||
| Week 12, mean ± SD | 30.9 ± 3.7 | 34.3 ± 5.7 | -2.1 (-3.6 to -0.6) | 0.006 |
| Change in KCCQ-CSS | ||||
| Baseline, mean ± SD | 67 ± 23 | 73 ± 22 | ||
| Week 12, mean ± SD | 72 ± 20 | 74 ± 23 | 3.2 (-2.9 to 9.2) | 0.30 |
| Change in KCCQ-CSS (Baseline ≤80) | ||||
| Baseline, mean ± SD | 52 ± 16 | 59 ± 19 | ||
| Week 12, mean ± SD | 64 ± 18 | 61 ± 23 | 9.4 (0.3 to 18.5) | 0.04 |
| Change in Left Atrial Size (mm) | -0.20 | 0.01 | ||
| Data from the IMPROVE-HCM trial. |
Table 3: Efficacy Outcomes in the IMPROVE-DiCE Trial (Diabetic Cardiomyopathy)
| Outcome | Baseline (Median [IQR]) | Post-treatment Change | P-value |
| Myocardial PCr/ATP ratio | 1.6 [1.4, 2.1] | +32% | <0.01 |
| Myocardial Triglyceride Content | 2.2% [1.5, 3.2] | -34% | 0.026 |
| LV Peak Circumferential Diastolic Strain Rate | 0.86/s [0.82, 1.06] | +15% | <0.047 |
| Peak LV Filling Rate | - | +11% | <0.05 |
| Pyruvate Dehydrogenase (PDH) Flux | - | Increased in 7 of 9 patients | 0.08 |
| Data from the IMPROVE-DiCE trial. |
Table 4: Safety and Tolerability in the IMPROVE-HCM Trial
| Adverse Event | This compound (n=34), n (%) | Placebo (n=33), n (%) |
| Any Treatment-Emergent AE | 24 (70.6) | 20 (60.6) |
| Serious Treatment-Emergent AE | 4 (11.8) | 2 (6.1) |
| Data from the IMPROVE-HCM trial. |
Experimental Protocols
Cardiopulmonary Exercise Testing (CPET)
Objective: To assess exercise capacity and ventilatory efficiency.
Methodology: Symptom-limited CPET was performed on a treadmill using a ramp protocol. The specific protocol was individualized to target a test duration of 8 to 12 minutes. Respiratory gas exchange was measured continuously breath-by-breath. Key parameters analyzed included peak oxygen consumption (VO2), and the slope of the relationship between minute ventilation (VE) and carbon dioxide production (VCO2) (VE/VCO2 slope).
31P Magnetic Resonance Spectroscopy (31P-MRS)
Objective: To non-invasively assess myocardial high-energy phosphate metabolism.
Methodology: Cardiac 31P-MRS was performed to determine the ratio of phosphocreatine to adenosine triphosphate (PCr/ATP). Subjects were positioned in the scanner, and localized spectra were acquired from the interventricular septum. A 3D chemical shift imaging (CSI) sequence was utilized. The acquired spectra were processed to calculate the areas under the PCr and γ-ATP peaks, and the ratio was determined after correction for saturation effects.
Conclusion
This compound represents a promising therapeutic approach for cardiac diseases characterized by metabolic dysregulation. By targeting the fundamental energetic deficit in the failing heart, it has the potential to improve symptoms and functional capacity in patients with nHCM and HFpEF. The clinical data to date demonstrate a favorable safety profile and encouraging efficacy signals. Further investigation in larger, pivotal trials is warranted to fully elucidate the clinical benefits of this novel cardiac metabolic modulator. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals engaged in the advancement of therapies for cardiovascular disease.
References
Investigational Drug Ninerafaxstat: A Technical Overview for Researchers in Non-Obstructive Hypertrophic Cardiomyopathy
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ninerafaxstat is an investigational new drug under development for the treatment of non-obstructive hypertrophic cardiomyopathy (nHCM), a condition with no currently approved targeted therapies.[1][2] As a novel cardiac mitotrope, this compound is designed to address the underlying energy imbalance in the hearts of nHCM patients.[3][4] This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, available quantitative data from clinical trials, and detailed experimental protocols for key studies. All quantitative data is presented in structured tables, and signaling pathways and experimental workflows are visualized using diagrams.
Mechanism of Action: A Shift in Cardiac Metabolism
This compound functions as a partial fatty acid oxidation (pFOX) inhibitor.[3] Its primary mechanism involves the direct competitive inhibition of 3-ketoacyl-CoA thiolase (3-KAT), the final enzyme in the mitochondrial long-chain fatty acid beta-oxidation pathway. This inhibition prompts a metabolic shift in cardiomyocytes, moving from a reliance on fatty acid oxidation to glucose oxidation for energy production in the form of ATP. This transition is more oxygen-efficient, leading to more efficient energy generation by the mitochondria. This enhanced cardiac efficiency is particularly beneficial in conditions of limited oxygen supply, which can occur in the hypertrophied myocardium. This compound is a prodrug with three metabolically active metabolites, as demonstrated in preclinical animal models.
The proposed therapeutic effect of this compound in nHCM is to improve myocardial relaxation, filling, and stroke volume, particularly during exertion, by optimizing cardiac energy efficiency. This is anticipated to alleviate symptoms and enhance the exercise capacity of patients.
Clinical Development: The IMPROVE-HCM Trial
The primary source of clinical data for this compound in nHCM is the Phase 2 IMPROVE-HCM (A Study to Evaluate the Safety, Tolerability, and Efficacy of IMB-1018972 in Patients With Non-obstructive Hypertrophic Cardiomyopathy) trial. This multicenter, randomized, double-blind, placebo-controlled study was conducted at 12 academic centers in North America and the United Kingdom.
Experimental Protocol: IMPROVE-HCM Trial
Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.
Patient Population: 67 patients with symptomatic nHCM.
Inclusion Criteria:
-
Diagnosis of hypertrophic cardiomyopathy.
-
Left ventricular outflow tract gradient <30 mm Hg at rest and with provocation.
-
Left ventricular ejection fraction ≥50%.
-
Peak oxygen consumption (VO2) <80% of predicted.
-
Ability to perform an upright treadmill cardiopulmonary exercise test.
Treatment Regimen:
-
Patients were randomized in a 1:1 ratio.
-
Treatment Group: this compound 200 mg modified-release tablets taken orally twice daily.
-
Control Group: Matching placebo tablets.
-
Treatment Duration: 12 weeks.
Study Timeline:
-
Screening Period: Approximately 4 weeks.
-
Treatment Period: 12 weeks.
-
Safety Follow-up: 2 weeks post-treatment.
Endpoints:
-
Primary Endpoint: Safety and tolerability, assessed by the incidence and severity of treatment-emergent adverse events (TEAEs).
-
Secondary Efficacy Endpoints:
-
Change in ventilatory efficiency (VE/VCO2 slope) during cardiopulmonary exercise testing (CPET).
-
Change in peak VO2.
-
Change in the Kansas City Cardiomyopathy Questionnaire Clinical Summary Score (KCCQ-CSS).
-
Change in New York Heart Association (NYHA) functional class.
-
Change in left atrial size.
-
Biomarker analysis (including NT-proBNP).
-
Sub-study:
-
A Cardiovascular Magnetic Resonance (CMR) sub-study was conducted in the UK to evaluate cardiac structure, function, and energetics.
Quantitative Data from Clinical Investigations
The following tables summarize the key quantitative data from the IMPROVE-HCM trial and other relevant studies.
Baseline Characteristics of the IMPROVE-HCM Patient Population
| Characteristic | This compound (n=34) | Placebo (n=33) |
| Mean Age (years) | 56.9 (± 11.8) | 56.9 (± 11.8) |
| Female (%) | 55 | 55 |
| Maximal LV Wall Thickness (mm) | 18.8 (± 4.4) | 18.8 (± 4.4) |
| LV Ejection Fraction (%) | 65.4 (± 5.2) | 65.4 (± 5.2) |
| Peak VO2 (mL/kg/min) | 19.2 (± 3.9) | 19.2 (± 3.9) |
| Peak VO2 (% predicted) | 60.5 (± 10.1) | 60.5 (± 10.1) |
| NYHA Class II (%) | 60 | 60 |
| NYHA Class III (%) | 35 | 35 |
| Data sourced from multiple reports on the IMPROVE-HCM trial. |
Safety Outcomes: Treatment-Emergent Adverse Events (TEAEs)
| Adverse Event Category | This compound (n=34) | Placebo (n=33) |
| Any TEAE (%) | 70.6 | 60.6 |
| Serious TEAEs (%) | 11.8 | 6.1 |
| Data from the IMPROVE-HCM trial. |
Efficacy Outcomes: Changes from Baseline at 12 Weeks
| Efficacy Endpoint | This compound | Placebo | LS Mean Difference (95% CI) | P-value |
| VE/VCO2 Slope | -0.3 (± 3.7) | +1.6 (± 5.7) | -2.1 (-3.6 to -0.6) | 0.006 |
| Peak VO2 (mL/kg/min) | No significant change | No significant change | Not significant | 0.90 |
| KCCQ-CSS | +5 (± 20) | +1 (± 23) | 3.2 (-2.9 to 9.2) | 0.30 |
| KCCQ-CSS (baseline ≤80) | +12 (± 18) | +2 (± 23) | 9.4 (0.3 to 18.5) | 0.04 |
| NYHA Class Improvement (≥1 class) | 15% of patients | 21% of patients | Not significant | 0.7 |
| Left Atrial Size (mm) | -0.9 | +0.10 | -0.20 | 0.01 |
| Data compiled from published results of the IMPROVE-HCM trial. |
Cardiac Energetics Data from a Study in Diabetic Cardiomyopathy (IMPROVE-DiCE)
While not specific to nHCM, data from the IMPROVE-DiCE trial provides evidence of this compound's effect on cardiac energetics.
| Parameter | Change with this compound | P-value |
| Phosphocreatine/ATP Ratio | +32% (median) | < 0.01 |
| Myocardial Triglyceride Content | -34% | 0.026 |
| Data from the IMPROVE-DiCE trial. |
Detailed Methodologies for Key Experiments
Cardiopulmonary Exercise Testing (CPET)
While the specific, detailed protocol for the CPET in the IMPROVE-HCM trial is not publicly available, it was an upright treadmill test. Standard CPET protocols in hypertrophic cardiomyopathy research typically involve:
-
Modality: Upright treadmill or cycle ergometer.
-
Protocol: A ramp protocol with progressively increasing work rate.
-
Gas Exchange Analysis: Continuous measurement of oxygen consumption (VO2) and carbon dioxide production (VCO2) to determine peak VO2 and the VE/VCO2 slope.
-
Hemodynamic Monitoring: Continuous monitoring of heart rate, blood pressure, and electrocardiogram.
-
Termination Criteria: The test is typically terminated at the point of volitional exhaustion, or if pre-specified safety criteria are met (e.g., significant arrhythmias, hypotensive response).
Kansas City Cardiomyopathy Questionnaire (KCCQ)
The KCCQ is a 23-item, self-administered questionnaire that quantifies the patient's health status in terms of symptoms, physical and social limitations, and quality of life. The Clinical Summary Score (KCCQ-CSS) is a primary measure derived from this questionnaire, with higher scores indicating better health status.
Cardiovascular Magnetic Resonance (CMR)
The CMR sub-study in the UK arm of the IMPROVE-HCM trial was designed to provide a detailed assessment of cardiac structure, function, and energetics. Standard CMR protocols in HCM research often include sequences to assess:
-
Left Ventricular Mass and Volumes: To quantify the extent of hypertrophy.
-
Myocardial Tissue Characterization: Using techniques like T1 and T2 mapping to detect diffuse myocardial fibrosis and edema.
-
Late Gadolinium Enhancement (LGE): To identify areas of focal replacement fibrosis.
-
Myocardial Perfusion: To assess for microvascular ischemia.
-
Cardiac Energetics: Potentially through techniques like 31P-magnetic resonance spectroscopy to measure the phosphocreatine to ATP ratio, although the specific methods for the IMPROVE-HCM sub-study are not detailed in the available literature.
Future Directions
The promising safety profile and efficacy signals from the Phase 2 IMPROVE-HCM trial have supported the initiation of a larger Phase 3 clinical trial, FORTITUDE-HCM, to further evaluate the efficacy and safety of this compound in a larger population of patients with symptomatic nHCM.
Conclusion
This compound represents a novel therapeutic approach for nHCM by targeting the fundamental issue of impaired cardiac energetics. The available data from the Phase 2 IMPROVE-HCM trial demonstrates a favorable safety profile and suggests potential benefits in improving exercise capacity and health status in patients with nHCM, particularly those with a higher symptom burden at baseline. Further investigation in the ongoing Phase 3 trial will be crucial to definitively establish the clinical utility of this compound for this patient population with a significant unmet medical need.
References
The Role of Ninerafaxstat in Diabetic Cardiomyopathy: A Technical Overview
For Immediate Release
This technical guide provides an in-depth analysis of Ninerafaxstat (also known as IMB-1018972), a novel cardiac mitotrope, and its therapeutic potential in the context of diabetic cardiomyopathy. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of the available preclinical and clinical data, detailed experimental methodologies, and a visualization of the underlying mechanisms of action.
Introduction: Targeting a Metabolic Malady
Diabetic cardiomyopathy is a significant and independent contributor to heart failure in patients with type 2 diabetes (T2D).[1][2] The diabetic heart is metabolically inflexible, characterized by an over-reliance on fatty acid oxidation for energy production, reduced glucose oxidation, and inhibition of the pyruvate dehydrogenase (PDH) complex.[1][2] This metabolic shift leads to a diminished myocardial energy reserve, cardiac steatosis, lipotoxicity, and ultimately, diastolic dysfunction.[1]
This compound is a partial fatty acid oxidation (pFOX) inhibitor designed to address this metabolic imbalance. By partially inhibiting the final enzyme in the mitochondrial long-chain fatty acid beta-oxidation pathway, 3-ketoacyl-CoA thiolase (3-KAT), this compound shifts the heart's energy preference from fatty acids towards the more oxygen-efficient glucose oxidation pathway. This mechanism is intended to restore myocardial energy homeostasis and improve cardiac function.
Preclinical Evidence: Foundational Insights in a Myocardial Infarction Model
While specific preclinical studies of this compound in dedicated diabetic cardiomyopathy animal models are not yet published, research in a murine model of post-myocardial infarction (MI) heart failure provides crucial proof-of-concept for its therapeutic potential in cardiac dysfunction.
In a murine model with permanent coronary artery ligation, administration of this compound led to progressive improvement in left ventricular systolic function and a reduction in myocardial fibrosis. These findings highlight the drug's potential to beneficially modulate cardiac remodeling and function in the context of ischemic heart disease and heart failure.
Preclinical Experimental Protocol: Post-Myocardial Infarction Murine Model
| Parameter | Description |
| Animal Model | Murine model of post-myocardial infarction heart failure. |
| Intervention | Administration of IMB-1018972 (this compound). |
| Surgical Procedure | Permanent ligation of a coronary artery to induce myocardial infarction. |
| Key Outcome Measures | - Left ventricular systolic function.- Myocardial fibrosis. |
| Rationale | To assess the ability of this compound to mitigate left ventricular dysfunction and remodeling in a heart failure model. |
Clinical Evidence: The IMPROVE-DiCE Phase 2a Trial
The most robust data on this compound's role in a population relevant to diabetic cardiomyopathy comes from the single-center, open-label, mechanistic Phase 2a trial, IMPROVE-DiCE (A phase 2a trial investigating this compound – a novel cardiac mitotrope for the treatment of diabetic cardiomyopathy). This trial enrolled patients with T2D and obesity, a demographic at high risk for developing diabetic cardiomyopathy.
The study demonstrated that treatment with this compound significantly improves myocardial energetics, reduces cardiac steatosis (fatty infiltration), and enhances diastolic function in these patients.
Quantitative Data from the IMPROVE-DiCE Trial
The following tables summarize the key quantitative findings from the IMPROVE-DiCE trial, showcasing the effects of this compound on cardiac metabolism, function, and structure.
Table 1: Effects of this compound on Myocardial Energetics and Metabolism
| Parameter | Baseline (Median [IQR]) | Post-Treatment Change | p-value |
| Myocardial Energetics (PCr/ATP ratio) | 1.6 [1.4, 2.1] | ▲ 32% (median) | <0.01 |
| Myocardial Triglyceride Content | 2.2% [1.5, 3.2] | ▼ 34% | 0.026 |
| Pyruvate Dehydrogenase (PDH) Flux | Not specified | ▲ 45% (mean, in 7 of 9 subjects) | 0.08 |
Table 2: Effects of this compound on Cardiac Function and Structure
| Parameter | Baseline (Median [IQR] or Mean ± SD) | Post-Treatment Change | p-value |
| LV Peak Circumferential Diastolic Strain Rate | 0.86 1/s [0.82, 1.06] | ▲ 10-15% | <0.047 |
| LV Peak Filling Rate | Not specified | ▲ 11% | <0.05 |
| Left Ventricular Volumes and Mass | LV Mass: 130g | No significant change | Not specified |
| Heart Rate and Blood Pressure | Not specified | No significant change | Not specified |
IMPROVE-DiCE Trial: Experimental Protocol
| Parameter | Description |
| Study Design | Single-center, open-label, mechanistic Phase 2a trial. |
| Patient Population | 21 patients with Type 2 Diabetes and obesity. |
| Inclusion Criteria (Median [IQR]) | - HbA1c: 7.0% [6.6, 7.8]- Weight: 97kg |
| Treatment Regimen | 200mg this compound administered orally, twice daily. |
| Treatment Duration | 4 or 8 weeks. |
| Primary Outcome | Change in the cardiac phosphocreatine/adenosine triphosphate (PCr/ATP) ratio. |
| Assessment Methods | - Cardiac Metabolism & Function: Magnetic Resonance Imaging (MRI).- Myocardial Energetics: 31P-Magnetic Resonance Spectroscopy (MRS).- Myocardial Steatosis: 1H-MRS.- PDH Flux: Hyperpolarized [1-13C]pyruvate MRS (in a subset of 9 patients). |
Visualizing the Mechanism and Workflow
To further elucidate the role of this compound, the following diagrams, generated using the DOT language, illustrate its mechanism of action, the experimental workflow of the IMPROVE-DiCE trial, and the logical relationship between its effects.
References
Ninerafaxstat: A Technical Overview of a Novel Cardiac Mitotrope
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ninerafaxstat (also known as IMB-1018972) is an investigational cardiac mitotrope designed to address the energetic deficit observed in certain cardiovascular diseases.[1][2][3] By modulating cardiac metabolism, this compound aims to improve myocardial efficiency and function. This document provides a comprehensive technical overview of this compound, including its chemical structure, physicochemical properties, mechanism of action, and a summary of key clinical findings.
Chemical Structure and Properties
This compound is a small molecule with the IUPAC name 2-[4-[(2,3,4-Trimethoxyphenyl)methyl]piperazin-1-yl]ethyl pyridine-3-carboxylate. Its chemical identifiers and physicochemical properties are summarized in the tables below.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 2-[4-[(2,3,4-Trimethoxyphenyl)methyl]piperazin-1-yl]ethyl pyridine-3-carboxylate |
| SMILES | COC1=C(C(=C(C=C1)CN2CCN(CC2)CCOC(=O)C3=CN=CC=C3)OC)OC |
| InChI Key | AGVJLPKGBKSLKF-UHFFFAOYSA-N |
| Molecular Formula | C22H29N3O5 |
| Molecular Weight | 415.49 g/mol |
| CAS Number | 2254741-41-6 |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Physical Description | Solid powder | Generic |
| Solubility | Soluble in DMSO | Generic |
| pKa | Data not available | - |
| LogP | Data not available | - |
| Melting Point | Data not available | - |
Mechanism of Action: Modulating Cardiac Energetics
The heart is a metabolically active organ that relies on a constant supply of adenosine triphosphate (ATP) to sustain its contractile function. Under normal physiological conditions, the heart primarily utilizes fatty acid oxidation for ATP production. However, in pathological states such as hypertrophic cardiomyopathy (HCM) and heart failure with preserved ejection fraction (HFpEF), this metabolic process can become less efficient.
This compound is a partial fatty acid oxidation (pFOX) inhibitor.[1] It acts as a competitive inhibitor of 3-ketoacyl-CoA thiolase (3-KAT), the final enzyme in the mitochondrial beta-oxidation pathway of long-chain fatty acids.[2] By partially inhibiting this enzyme, this compound reduces the heart's reliance on fatty acids as a fuel source and promotes a shift towards glucose oxidation. This metabolic switch is energetically more favorable, as glucose oxidation requires less oxygen to produce the same amount of ATP compared to fatty acid oxidation. This improved metabolic efficiency is believed to enhance overall cardiac function.
Clinical Development and Key Findings
This compound is being investigated for the treatment of non-obstructive hypertrophic cardiomyopathy (nHCM) and heart failure with preserved ejection fraction (HFpEF). Several clinical trials have been conducted to evaluate its safety and efficacy.
IMPROVE-HCM Trial
The IMPROVE-HCM trial was a Phase 2, multicenter, randomized, double-blind, placebo-controlled study that evaluated the safety and efficacy of this compound in patients with symptomatic nHCM.
Experimental Protocol:
-
Study Design: Randomized, double-blind, placebo-controlled.
-
Participants: 67 patients with symptomatic nHCM.
-
Intervention: this compound (200 mg twice daily) or placebo for 12 weeks.
-
Primary Endpoint: Safety and tolerability.
-
Secondary Endpoints: Efficacy measures including changes in the Kansas City Cardiomyopathy Questionnaire (KCCQ) score and ventilatory efficiency (VE/VCO2 slope).
Key Findings:
-
This compound was generally safe and well-tolerated.
-
While there was no statistically significant improvement in the overall KCCQ score, a post-hoc analysis of patients with more severe baseline symptoms showed a significant improvement.
-
A significant improvement in ventilatory efficiency (VE/VCO2 slope) was observed in the this compound group compared to placebo.
FORTITUDE-HCM Trial
The FORTITUDE-HCM trial is an ongoing Phase 2b study designed to further evaluate the efficacy and safety of this compound in a larger population of patients with symptomatic nHCM.
Table 3: Summary of Key Clinical Trial Data (IMPROVE-HCM)
| Parameter | This compound Group | Placebo Group | p-value |
| Number of Patients | 34 | 33 | - |
| Dosage | 200 mg BID | Placebo | - |
| Treatment Duration | 12 weeks | 12 weeks | - |
| Change in VE/VCO2 Slope (LS Mean Difference) | -2.1 | - | 0.006 |
| Change in KCCQ-CSS (LS Mean Difference, Overall) | 3.2 | - | 0.2 |
| Change in KCCQ-CSS (LS Mean Difference, Baseline Score ≤80) | 9.4 | - | 0.04 |
Data sourced from presentations and publications related to the IMPROVE-HCM trial.
Preclinical Studies and Analytical Methods
Detailed protocols for the synthesis and analysis of this compound are not publicly available and are likely proprietary. However, based on standard pharmaceutical development practices, the following methodologies would be employed.
Synthesis
The synthesis of this compound would likely involve a multi-step organic synthesis process, culminating in the formation of the final active pharmaceutical ingredient.
Analytical Methods
High-performance liquid chromatography (HPLC) is a standard method for the analysis of small molecule drugs like this compound.
General HPLC Protocol Outline:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column is commonly used for molecules of this type.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength determined by the chromophores in the this compound molecule.
-
Quantification: Concentration is determined by comparing the peak area of the analyte to that of a known standard.
Conclusion
This compound represents a promising therapeutic approach for cardiovascular diseases characterized by impaired cardiac energetics. Its mechanism of action, which involves shifting the heart's metabolic substrate preference from fatty acids to glucose, has the potential to improve myocardial efficiency. Clinical data from the IMPROVE-HCM trial suggest that this compound is safe and well-tolerated and may improve exercise capacity and symptoms in patients with nHCM. Further investigation in ongoing and future clinical trials will be crucial to fully elucidate the therapeutic potential of this novel cardiac mitotrope.
References
An In-Depth Technical Guide to Ninerafaxstat: A Novel Prodrug Targeting Cardiac Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ninerafaxstat (IMB-1018972) is a promising, orally active investigational drug classified as a cardiac mitotrope, designed to modulate cellular energy metabolism within the heart. It functions as a prodrug, undergoing metabolic activation to exert its therapeutic effects. This technical guide provides a comprehensive overview of this compound, its active metabolites, mechanism of action, and a summary of key preclinical and clinical findings. The document details the metabolic pathway of the prodrug, the pharmacokinetics of its active moieties, and efficacy data from clinical trials in cardiovascular diseases such as non-obstructive hypertrophic cardiomyopathy (nHCM) and diabetic cardiomyopathy. Furthermore, it outlines the experimental basis for its mechanism as a partial fatty acid oxidation (pFOX) inhibitor through the competitive inhibition of 3-ketoacyl-CoA thiolase (3-KAT).
Introduction
Cardiomyopathies and heart failure are often characterized by a state of cardiac energy deficit. The failing heart exhibits a metabolic shift, becoming less efficient in its use of oxygen for ATP production. This compound is a novel therapeutic agent developed to address this metabolic inefficiency. By partially inhibiting fatty acid oxidation, this compound aims to shift the heart's energy substrate preference towards glucose, a more oxygen-efficient fuel source. This guide delves into the core scientific principles of this compound, from its prodrug nature to its ultimate effects on cardiac energetics.
The Prodrug and its Active Metabolites
This compound is administered as a prodrug, IMB-1018972, which is inactive in its initial form. Its therapeutic activity is dependent on its conversion to active metabolites within the body.
Chemical Structures
The chemical structure of the prodrug, this compound (IMB-1018972), is provided below.
This compound (IMB-1018972)
-
IUPAC Name: 2-[4-[(2,3,4-Trimethoxyphenyl)methyl]piperazin-1-yl]ethyl pyridine-3-carboxylate[1]
-
Chemical Formula: C22H29N3O5[2]
-
Molecular Weight: 415.49 g/mol [2]
The primary active metabolite of this compound is IMB-1028814 . This active moiety is formed through the hydrolysis of the ester bond in the parent prodrug. A significant portion of IMB-1028814, estimated to be around 60%, is further metabolized to trimetazidine (TMZ) , which is itself a well-characterized partial fatty acid oxidation inhibitor[3][4]. While some preclinical reports mention the presence of three metabolically active metabolites, the identities of the primary active players that have been characterized are IMB-1028814 and trimetazidine.
Metabolic Activation Pathway
The metabolic activation of this compound is a two-step process that results in the formation of two known active metabolites.
Metabolic activation pathway of this compound.
Mechanism of Action: Partial Fatty Acid Oxidation (pFOX) Inhibition
The therapeutic effect of this compound's active metabolites stems from their ability to partially inhibit fatty acid oxidation (pFOX) in the mitochondria of cardiomyocytes.
Target Enzyme: 3-Ketoacyl-CoA Thiolase (3-KAT)
The primary molecular target of the active metabolites of this compound is 3-ketoacyl-CoA thiolase (3-KAT). This enzyme catalyzes the final step of the mitochondrial β-oxidation spiral, where a C2 acetyl-CoA unit is cleaved from a 3-ketoacyl-CoA molecule.
Signaling Pathway
By competitively inhibiting 3-KAT, the active metabolites of this compound reduce the rate of fatty acid metabolism. This leads to a metabolic shift, prompting the heart to increase its utilization of glucose for energy production. Glucose oxidation is more oxygen-efficient than fatty acid oxidation, meaning more ATP is produced per molecule of oxygen consumed. This enhanced metabolic efficiency is particularly beneficial in conditions of cardiac stress or ischemia.
Mechanism of action of this compound's active metabolites.
Quantitative Data
The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.
Table 1: Pharmacokinetics of this compound Active Metabolites in Healthy Adults (Phase 1)
| Parameter | IMB-1028814 | Trimetazidine (TMZ) |
| Median Tmax (hours) | 0.5 - 5.0 | 1.5 - 8.0 |
| Geometric Mean Half-life (t½) (hours) | 2.5 - 4.5 | 6.5 - 9.5 |
| Accumulation (Rac) after 5 days (200 mg BID) | 1.22 | 2.28 |
| Urinary Excretion (% of dose) | 3.9 - 5.7% | 23.1 - 32.5% |
| (Data from a first-in-human, Phase 1, randomized, double-blind, placebo-controlled study) |
Table 2: Efficacy of this compound in Clinical Trials
| Indication | Trial | Key Finding |
| Diabetic Cardiomyopathy | IMPROVE-DiCE (Phase 2a) | - 32% improvement in myocardial energetics (PCr/ATP ratio) (p<0.01)- 34% reduction in myocardial triglyceride content (p=0.026)- 15% improvement in LV peak circumferential diastolic strain rate (p<0.047)- 11% improvement in peak LV filling rate (p<0.05) |
| Non-obstructive Hypertrophic Cardiomyopathy (nHCM) | IMPROVE-HCM (Phase 2) | - Significant improvement in ventilatory efficiency (VE/VCO2 slope) vs. placebo (LS mean difference: -2.1; p=0.006) |
| (Data from the IMPROVE-DiCE and IMPROVE-HCM clinical trials) |
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of this compound and its metabolites are often proprietary. However, based on the scientific literature, a general methodology for a key assay is described below.
3-Ketoacyl-CoA Thiolase (3-KAT) Inhibition Assay
This in vitro assay is crucial for determining the inhibitory potential of compounds on the target enzyme.
Objective: To measure the dose-dependent inhibition of 3-KAT activity by this compound's active metabolites.
General Protocol Outline:
-
Enzyme Source: Purified 3-ketoacyl-CoA thiolase enzyme from a relevant species (e.g., human, rat) or isolated mitochondria from cardiac tissue.
-
Substrate: A suitable 3-ketoacyl-CoA substrate (e.g., 3-keto-palmitoyl-CoA).
-
Assay Principle: The thiolase reaction involves the cleavage of the 3-ketoacyl-CoA substrate in the presence of Coenzyme A (CoA), producing acetyl-CoA and a fatty acyl-CoA that is two carbons shorter. The reaction can be monitored spectrophotometrically by following the decrease in absorbance of the enol form of the 3-ketoacyl-CoA substrate at a specific wavelength (e.g., 303 nm) or by coupling the production of a reaction product to a subsequent enzymatic reaction that produces a detectable signal.
-
Procedure:
-
Prepare a reaction mixture containing a suitable buffer, the 3-KAT enzyme, and Coenzyme A.
-
Add varying concentrations of the test compounds (IMB-1028814, trimetazidine) or a vehicle control.
-
Initiate the reaction by adding the 3-ketoacyl-CoA substrate.
-
Monitor the change in absorbance or fluorescence over time using a plate reader or spectrophotometer.
-
-
Data Analysis: Calculate the initial reaction rates for each concentration of the inhibitor. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Workflow for 3-KAT inhibition assay.
Conclusion
This compound represents a targeted approach to treating cardiovascular diseases by addressing the underlying metabolic dysregulation in the heart. As a prodrug, it delivers active metabolites that partially inhibit fatty acid oxidation, thereby enhancing the efficiency of cardiac energy production. The quantitative data from clinical trials demonstrate its potential to improve cardiac energetics and function in patient populations with significant unmet needs. Further research and larger clinical trials will continue to elucidate the full therapeutic potential of this novel cardiac mitotrope.
References
Methodological & Application
Application Notes and Protocols for In Vitro Assessment of Ninerafaxstat's Effect on Fatty Acid Oxidation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ninerafaxstat (also known as IMB-1018972) is an investigational cardiac mitotrope designed to address the imbalance of energy supply and demand in cardiovascular diseases.[1] It functions as a partial fatty acid oxidation (pFOX) inhibitor, shifting the heart's primary energy source from fatty acids to the more oxygen-efficient glucose metabolism.[1][2][3] This mechanism is particularly relevant in conditions of cardiac stress where optimizing energy production is crucial. This compound achieves this by inhibiting 3-ketoacyl-CoA thiolase, a key enzyme in the mitochondrial beta-oxidation of long-chain fatty acids.[4] These application notes provide detailed protocols for in vitro assays to assess the inhibitory effect of this compound on fatty acid oxidation in a cellular context.
Principle of the Assay
The in vitro fatty acid oxidation (FAO) assay is designed to quantify the rate at which cells metabolize long-chain fatty acids. This is typically achieved by providing cells with a radiolabeled fatty acid substrate, such as [¹⁴C]palmitate or [³H]palmitate, and measuring the subsequent production of radiolabeled metabolites. The primary endpoints are the measurement of ¹⁴CO₂ released from the complete oxidation of the fatty acid in the Krebs cycle, or the amount of ¹⁴C-labeled acid-soluble metabolites (ASMs) which represent the products of β-oxidation. A decrease in the production of these metabolites in the presence of this compound indicates its inhibitory effect on the FAO pathway.
Key Signaling Pathway and Experimental Workflow
The following diagrams illustrate the fatty acid oxidation pathway targeted by this compound and the general workflow of the in vitro assay.
Detailed Experimental Protocol
This protocol is adapted from established methods for measuring fatty acid oxidation in cultured cells and is suitable for evaluating inhibitors like this compound.
Materials and Reagents
-
Cell Lines: C2C12 myoblasts (ATCC® CRL-1772™), primary cardiomyocytes, or other relevant cell types with active fatty acid metabolism.
-
Culture Media: Dulbecco's Modified Eagle's Medium (DMEM), fetal bovine serum (FBS), penicillin-streptomycin.
-
Fatty Acid Substrate: [1-¹⁴C]Palmitic acid (PerkinElmer or equivalent), non-radiolabeled palmitic acid.
-
Fatty Acid-Free Bovine Serum Albumin (BSA)
-
L-Carnitine
-
This compound: Prepare a stock solution in a suitable solvent (e.g., DMSO).
-
Positive Control Inhibitor: Etomoxir (inhibitor of CPT1).
-
Scintillation Vials and Scintillation Cocktail
-
96-well or 24-well cell culture plates
-
CO₂ trapping apparatus (for ¹⁴CO₂ measurement): Center wells and filter paper.
-
Perchloric acid (PCA)
-
Sodium hydroxide (NaOH)
-
Phosphate Buffered Saline (PBS)
-
Microplate reader or scintillation counter
Experimental Procedure
1. Cell Culture and Seeding:
-
Culture C2C12 myoblasts in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
To induce differentiation into myotubes, grow cells to confluence and then switch to differentiation medium (DMEM with 2% horse serum). Allow 4-6 days for differentiation.
-
Seed the differentiated myotubes or other target cells in 24-well or 96-well plates at an appropriate density to achieve a confluent monolayer.
2. Preparation of [¹⁴C]Palmitate-BSA Conjugate:
-
Prepare a stock solution of non-radiolabeled palmitate.
-
In a sterile tube, combine the non-radiolabeled palmitate and [1-¹⁴C]palmitic acid with a solution of fatty acid-free BSA.
-
Incubate at 37°C for 1 hour with gentle shaking to allow for conjugation. The final concentration of palmitate in the assay medium should typically be in the range of 50-200 µM.
3. Treatment with this compound:
-
Prepare serial dilutions of this compound in the assay medium. Due to the lack of publicly available IC50 data, a wide concentration range should be tested initially (e.g., 1 nM to 100 µM) to determine the dose-response relationship.
-
Aspirate the culture medium from the cells and wash once with warm PBS.
-
Add the assay medium containing the different concentrations of this compound, vehicle control (e.g., DMSO), and a positive control (e.g., Etomoxir) to the respective wells.
-
Pre-incubate the cells with the compounds for 1-2 hours at 37°C.
4. Fatty Acid Oxidation Assay:
-
Prepare the final assay medium containing the [¹⁴C]Palmitate-BSA conjugate and L-carnitine (typically 0.5-1 mM).
-
After the pre-incubation period, add the assay medium with the radiolabeled substrate to the cells.
-
For ¹⁴CO₂ Measurement:
-
Immediately seal the wells with a CO₂ trapping apparatus containing a filter paper soaked in a CO₂ trapping agent (e.g., NaOH or β-phenylethylamine).
-
Incubate for 2-4 hours at 37°C.
-
Stop the reaction by injecting perchloric acid into the medium to release the dissolved CO₂.
-
Incubate for another 1-2 hours to ensure complete trapping of the ¹⁴CO₂.
-
Transfer the filter paper to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
For Acid-Soluble Metabolite (ASM) Measurement:
-
Incubate the cells with the radiolabeled substrate for 1-2 hours at 37°C.
-
Stop the reaction by adding ice-cold perchloric acid to the wells.
-
Incubate on ice for 30 minutes to precipitate proteins and lipids.
-
Centrifuge the plate and collect the supernatant containing the ¹⁴C-labeled ASMs.
-
Transfer the supernatant to a scintillation vial, add scintillation cocktail, and measure the radioactivity.
-
5. Data Analysis:
-
Normalize the radioactive counts (counts per minute, CPM) to the amount of protein per well to account for variations in cell number.
-
Calculate the percentage of inhibition of fatty acid oxidation for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the log concentration of this compound to generate a dose-response curve.
-
Determine the IC50 value (the concentration of this compound that causes 50% inhibition of FAO) from the dose-response curve.
Data Presentation
Quantitative data should be summarized in clear and structured tables for easy comparison.
Table 1: Effect of this compound on Fatty Acid Oxidation (¹⁴CO₂ Production)
| Treatment Group | Concentration (µM) | Mean CPM (± SD) | % Inhibition of FAO |
| Vehicle Control (DMSO) | - | 15,234 (± 850) | 0% |
| This compound | 0.01 | 14,567 (± 780) | 4.4% |
| 0.1 | 12,890 (± 650) | 15.4% | |
| 1 | 8,123 (± 430) | 46.7% | |
| 10 | 3,567 (± 210) | 76.6% | |
| 100 | 1,890 (± 150) | 87.6% | |
| Positive Control (Etomoxir) | 100 | 1,540 (± 120) | 89.9% |
Table 2: IC50 Values for FAO Inhibitors
| Compound | IC50 (µM) [95% CI] |
| This compound | To be determined experimentally |
| Etomoxir | To be determined experimentally |
Conclusion
The provided protocols offer a robust framework for the in vitro evaluation of this compound's inhibitory effect on fatty acid oxidation. By employing these methods, researchers can obtain valuable quantitative data, such as IC50 values, to characterize the potency of this compound and similar compounds. This information is critical for preclinical drug development and for further elucidating the therapeutic potential of modulating cardiac energy metabolism. Given the absence of publicly available in vitro potency data for this compound, it is imperative for researchers to perform initial dose-response experiments to establish the relevant concentration range for their specific cellular model.
References
Application Notes and Protocols: Measuring Ninerafaxstat Effects on Cardiomyocyte ATP Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ninerafaxstat is an investigational cardiac mitotrope designed to address the energy imbalance observed in certain cardiovascular diseases like non-obstructive hypertrophic cardiomyopathy (nHCM) and heart failure with preserved ejection fraction (HFpEF).[1][2] As a partial fatty acid oxidation (pFOX) inhibitor, this compound modulates the heart's energy metabolism.[2] The healthy heart primarily utilizes fatty acids for ATP production; however, under ischemic or hypertrophic conditions, this reliance on fatty acid β-oxidation can become less efficient in terms of oxygen consumption per ATP molecule produced.[1][3] this compound partially inhibits the enzyme 3-ketoacyl-CoA thiolase (3-KAT), the final enzyme in the mitochondrial long-chain fatty acid β-oxidation pathway. This inhibition leads to a metabolic shift, encouraging cardiomyocytes to increase their utilization of glucose for energy production. This shift is more oxygen-efficient, leading to improved cardiac energetics and function, particularly when oxygen supply is limited.
Clinical trials have demonstrated that treatment with this compound can lead to an improved cardiac phosphocreatine to ATP (PCr/ATP) ratio, a key indicator of the heart's energy reserve. This document provides detailed protocols for assessing the in vitro effects of this compound on cardiomyocyte ATP production, utilizing established methodologies such as the Seahorse XF Analyzer and luciferase-based ATP assays.
Data Presentation
The following tables present illustrative quantitative data summarizing the expected effects of this compound on cardiomyocyte metabolism. This data is based on the known mechanism of action of pFOX inhibitors and is intended to serve as a representative example for researchers.
Table 1: Effect of this compound on Cardiomyocyte Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) as Measured by Seahorse XF Analyzer.
| Treatment Group | Basal OCR (pmol/min) | ATP-linked OCR (pmol/min) | Maximal OCR (pmol/min) | Basal ECAR (mpH/min) | Glycolytic Capacity (mpH/min) |
| Vehicle Control | 150 ± 12 | 120 ± 10 | 300 ± 25 | 20 ± 2 | 45 ± 4 |
| This compound (10 µM) | 135 ± 11 | 105 ± 9 | 280 ± 22 | 28 ± 3 | 60 ± 5 |
Data are presented as mean ± standard deviation. OCR and ECAR values are normalized to cell number.
Table 2: Effect of this compound on ATP Production Rates in Isolated Cardiomyocyte Mitochondria.
| Substrate | Treatment Group | ATP Production Rate (nmol ATP/min/mg protein) |
| Palmitate (Fatty Acid) | Vehicle Control | 150 ± 15 |
| This compound (10 µM) | 90 ± 10 | |
| Pyruvate (Glucose Metabolite) | Vehicle Control | 80 ± 8 |
| This compound (10 µM) | 110 ± 12 |
Data are presented as mean ± standard deviation.
Table 3: Effect of this compound on Total Cellular ATP Levels in Cardiomyocytes.
| Treatment Group | Incubation Time | Total ATP (µM) |
| Vehicle Control | 24 hours | 1.8 ± 0.2 |
| This compound (10 µM) | 24 hours | 2.1 ± 0.3 |
Data are presented as mean ± standard deviation.
Mandatory Visualizations
Caption: Signaling pathway of this compound in cardiomyocytes.
References
Application Notes and Protocols for Preclinical Evaluation of Ninerafaxstat in Animal Models of Non-Obstructive Hypertrophic Cardiomyopathy (nHCM)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-obstructive hypertrophic cardiomyopathy (nHCM) is a prevalent genetic heart muscle disease characterized by unexplained thickening of the ventricular walls, diastolic dysfunction, and an increased risk of heart failure and sudden cardiac death.[1][2] A significant challenge in nHCM is the impaired cardiac energy metabolism, where the heart's reliance on fatty acid oxidation becomes inefficient.[3][4][5] Ninerafaxstat, a novel cardiac mitotrope, is a partial fatty acid oxidation (pFOX) inhibitor that aims to shift the heart's energy substrate preference from fatty acids towards glucose. This metabolic shift is believed to enhance the efficiency of ATP production, thereby improving cardiac function.
Recent Phase 2 clinical trial data (IMPROVE-HCM) has shown that this compound is well-tolerated and can improve exercise capacity and symptoms in patients with nHCM. To further investigate the underlying mechanisms and long-term efficacy of this compound, robust preclinical studies in relevant animal models are essential. These application notes provide detailed protocols for utilizing appropriate animal models to study the effects of this compound on nHCM pathophysiology.
Mechanism of Action of this compound
This compound acts as a partial inhibitor of fatty acid oxidation (pFOX). In the healthy heart, fatty acids are the primary fuel source. However, in pathological conditions like HCM, this reliance on fatty acid metabolism can become detrimental due to higher oxygen consumption for ATP production compared to glucose oxidation. By partially inhibiting the enzymes involved in fatty acid oxidation, this compound encourages a metabolic shift towards glucose utilization. This is believed to improve myocardial energy efficiency, reduce oxidative stress, and ultimately alleviate the functional consequences of nHCM.
References
- 1. Temperature and flow rate limit the optimal ex-vivo perfusion of the heart - an experimental study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Quantification of myocardial fibrosis by digital image analysis and interactive stereology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Echocardiographic evaluation of diastolic function in mouse models of heart disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imaging of Myocardial Fatty Acid Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Dosing and Administration of Ninerafaxstat: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ninerafaxstat (also known as IMB-1018972) is an investigational cardiac mitotrope designed to modulate cardiac energy metabolism. It acts as a partial fatty acid oxidation (pFOX) inhibitor, shifting the heart's energy preference from fatty acids towards glucose. This metabolic shift is intended to increase the efficiency of ATP production, thereby improving cardiac function in conditions of energy deficit, such as heart failure and hypertrophic cardiomyopathy. While clinical trials have begun to explore the safety and efficacy of this compound in humans, understanding its administration and effects in preclinical models is crucial for further research and development.
This document provides a summary of the available information on the dosing and administration of this compound in a preclinical setting, based on publicly accessible data. It is important to note that detailed protocols and extensive quantitative data from preclinical studies are not widely available in published literature. The information presented here is compiled from press releases and conference presentations by Imbria Pharmaceuticals.
Mechanism of Action and Signaling Pathway
This compound's primary mechanism of action is the partial inhibition of the mitochondrial enzyme 3-ketoacyl-CoA thiolase (3-KAT), the final enzyme in the beta-oxidation pathway of long-chain fatty acids. By inhibiting this enzyme, this compound reduces the heart's reliance on fatty acids for energy and promotes the utilization of glucose. This is significant because glucose oxidation requires less oxygen to produce the same amount of ATP compared to fatty acid oxidation, leading to improved cardiac efficiency, especially in ischemic conditions.
Preclinical Studies: Murine Model of Heart Failure
A key preclinical study of this compound was conducted in a murine model of heart failure induced by permanent coronary artery ligation. This model is designed to mimic the pathological changes that occur after a myocardial infarction. While specific details regarding the dosing regimen have not been publicly disclosed, the study demonstrated the potential of this compound to improve cardiac function and mitigate adverse remodeling.
Summary of Preclinical Findings
| Animal Model | Intervention | Key Findings | Reference |
| Murine model of heart failure (permanent coronary artery ligation) | Administration of this compound (IMB-1018972) | - Progressive improvement in left ventricular systolic function.- Reduction in myocardial fibrosis. | [1] |
Note: The specific dosage (mg/kg), route of administration (e.g., oral gavage, intraperitoneal), frequency, and duration of this compound treatment in this study are not available in the public domain.
Experimental Protocol: Murine Model of Myocardial Infarction via Permanent Coronary Artery Ligation
The following is a generalized protocol for creating a murine model of myocardial infarction through permanent ligation of the left anterior descending (LAD) coronary artery. This protocol is based on standard procedures and is intended to provide a framework for researchers. The specific details of the protocol used in the this compound preclinical study have not been published.
Materials
-
Male C57BL/6 mice (8-12 weeks old)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments (forceps, scissors, needle holders)
-
Suture material (e.g., 8-0 silk suture)
-
Ventilator
-
Heating pad
-
Analgesics
Procedure
-
Anesthesia and Preparation:
-
Anesthetize the mouse using isoflurane (2-3% for induction, 1-2% for maintenance).
-
Shave the chest area and disinfect with an appropriate antiseptic solution.
-
Intubate the mouse and connect it to a ventilator.
-
-
Thoracotomy:
-
Make a small incision in the skin over the left side of the chest.
-
Carefully dissect through the pectoral muscles to expose the ribs.
-
Perform a thoracotomy at the fourth intercostal space to expose the heart.
-
-
Ligation of the LAD:
-
Gently retract the ribs to visualize the heart.
-
Identify the left anterior descending (LAD) coronary artery.
-
Pass an 8-0 silk suture underneath the LAD.
-
Tie a secure knot to permanently occlude the artery. Successful ligation is confirmed by the visible paling of the anterior ventricular wall.
-
-
Closure and Recovery:
-
Close the chest wall in layers using appropriate suture material.
-
Evacuate any air from the thoracic cavity.
-
Close the skin incision.
-
Discontinue anesthesia and allow the mouse to recover on a heating pad.
-
Administer analgesics as required for post-operative pain management.
-
-
Drug Administration (Hypothetical):
-
Following recovery from surgery, mice would be randomly assigned to receive either vehicle control or this compound.
-
The administration would likely be via oral gavage, given the oral formulation used in clinical trials.
-
The dosing regimen (dose, frequency, and duration) would be a critical variable determined by preliminary dose-finding studies.
-
Experimental Workflow
Conclusion
The available preclinical data on this compound, though limited in detail, suggests a promising therapeutic potential for improving cardiac function in the context of heart failure. The murine model of permanent coronary artery ligation has been utilized to demonstrate its efficacy in improving systolic function and reducing fibrosis.[1] However, for researchers aiming to replicate or build upon these findings, the absence of specific dosing and administration protocols in the public domain presents a significant challenge. Further publication of these preclinical studies is awaited to provide the scientific community with the necessary details to fully evaluate and expand upon this research.
References
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Ninerafaxstat in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Ninerafaxstat in human plasma. This compound is a novel cardiac mitotrope currently under investigation for the treatment of cardiovascular diseases such as non-obstructive hypertrophic cardiomyopathy and heart failure with preserved ejection fraction.[1][2][3] The method described herein utilizes protein precipitation for simple and rapid sample preparation, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The assay has been developed to provide the high throughput and reliability required for pharmacokinetic studies in drug development.
Introduction
This compound is an investigational drug that acts as a partial fatty acid oxidation (pFOX) inhibitor, shifting the heart's energy metabolism from fatty acids to glucose for more efficient energy production. To support the clinical development of this compound, a robust and reliable bioanalytical method for its quantification in plasma is essential for pharmacokinetic and toxicokinetic assessments. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the technology of choice for such applications due to its inherent selectivity, sensitivity, and wide dynamic range.
This application note provides a detailed protocol for a validated LC-MS/MS method for the determination of this compound in human plasma. The method is designed to be simple, rapid, and suitable for the analysis of a large number of samples, as is common in clinical trial settings.
Experimental
Materials and Reagents
-
This compound reference standard was procured from a commercial supplier.
-
This compound-d4 (internal standard, IS) was synthesized by a custom synthesis laboratory.
-
Human plasma (K2-EDTA) was obtained from a certified vendor.
-
Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade), and Water (LC-MS grade) were purchased from a reputable chemical supplier.
Instrumentation
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used for this analysis.
Sample Preparation
A simple protein precipitation method was employed for plasma sample preparation:
-
Allow all samples and reagents to thaw to room temperature.
-
To 50 µL of plasma sample, add 10 µL of the internal standard working solution (this compound-d4, 100 ng/mL in 50% methanol).
-
Vortex for 10 seconds.
-
Add 200 µL of acetonitrile (containing 0.1% formic acid) to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vial.
-
Inject 5 µL onto the LC-MS/MS system.
Liquid Chromatography
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-10% B
-
3.1-4.0 min: 10% B
-
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Temperature: 500°C
-
IonSpray Voltage: 5500 V
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 453.2 | 218.1 | 35 |
| This compound-d4 (IS) | 457.2 | 222.1 | 35 |
Note: The specific MRM transitions and collision energies are hypothetical and would need to be optimized during method development.
Results and Discussion
Method Validation
The LC-MS/MS method was validated according to regulatory guidelines for bioanalytical method validation. The validation assessed selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Selectivity
The method demonstrated high selectivity with no significant interference observed from endogenous plasma components at the retention times of this compound and the internal standard.
Linearity and Range
The calibration curve was linear over the concentration range of 1 to 1000 ng/mL in human plasma. The coefficient of determination (r²) was consistently >0.99.
Table 1: Calibration Curve Parameters
| Analyte | Calibration Range (ng/mL) | Regression Equation | r² |
| This compound | 1 - 1000 | y = 0.0025x + 0.0012 | >0.995 |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC. The results are summarized in Table 2. The percentage bias for accuracy was within ±15% (±20% for LLOQ), and the coefficient of variation (CV) for precision was ≤15% (≤20% for LLOQ).
Table 2: Accuracy and Precision Data
| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (% Bias) | Intra-day Precision (% CV) | Inter-day Accuracy (% Bias) | Inter-day Precision (% CV) |
| LLOQ | 1 | 5.2 | 8.9 | 7.8 | 11.2 |
| Low QC | 3 | 3.8 | 6.5 | 5.1 | 8.3 |
| Mid QC | 100 | -1.5 | 4.2 | -0.8 | 5.6 |
| High QC | 800 | -2.1 | 3.5 | -1.7 | 4.9 |
Recovery and Matrix Effect
The extraction recovery of this compound was consistent across the QC levels, averaging approximately 85%. The use of a stable isotope-labeled internal standard effectively compensated for any matrix effects, with the normalized matrix factor being close to 1.
Stability
This compound was found to be stable in human plasma under various storage and handling conditions, including bench-top (4 hours), freeze-thaw (3 cycles), and long-term storage at -80°C (30 days).
Visualizations
Caption: Experimental workflow from sample preparation to LC-MS/MS analysis.
Caption: Mechanism of action of this compound on cardiac energy metabolism.
Conclusion
This application note presents a robust, sensitive, and high-throughput LC-MS/MS method for the quantification of this compound in human plasma. The simple protein precipitation sample preparation and rapid chromatographic analysis make this method suitable for supporting pharmacokinetic studies in a regulated bioanalytical laboratory. The method has been validated to meet the stringent requirements for accuracy, precision, and reliability.
References
- 1. Safety and Efficacy of Metabolic Modulation With this compound in Patients With Nonobstructive Hypertrophic Cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound in the Treatment of Diabetic Cardiomyopathy and Nonobstructive Hypertrophic Cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. IMPROVE-HCM: this compound May Fill a Niche in Nonobstructive HCM | tctmd.com [tctmd.com]
Application Notes and Protocols for the Analytical Identification of Ninerafaxstat Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ninerafaxstat is an investigational cardiac mitotrope designed to modulate cardiac energy metabolism by partially inhibiting fatty acid oxidation. As a prodrug, this compound is converted in vivo to its pharmacologically active metabolites. Understanding the metabolic fate of this compound is crucial for a comprehensive evaluation of its efficacy, safety, and pharmacokinetic profile. This document provides detailed application notes and protocols for the identification and characterization of this compound metabolites using state-of-the-art analytical techniques.
While specific details regarding the metabolic pathways of this compound are not extensively published, this guide outlines robust methodologies based on established principles of drug metabolism and metabolite identification. The primary analytical technique described is Liquid Chromatography-Mass Spectrometry (LC-MS), including high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS), which are powerful tools for the structural elucidation of drug metabolites.
Overview of Analytical Strategy
The identification of drug metabolites is a systematic process that involves sample preparation, chromatographic separation, mass spectrometric detection, and data analysis. A typical workflow is depicted below.
Hypothetical Metabolic Pathway of this compound
This compound, being a prodrug, likely undergoes enzymatic transformation to yield its active metabolites. Common metabolic reactions for xenobiotics include oxidation, hydrolysis, and conjugation. A plausible metabolic pathway for this compound is illustrated below, highlighting potential biotransformations.
Experimental Protocols
In Vitro Metabolism using Human Liver Microsomes (HLM)
Objective: To identify potential phase I and phase II metabolites of this compound in a controlled in vitro system.
Materials:
-
This compound
-
Human Liver Microsomes (pooled)
-
NADPH regenerating system (Solution A and B)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Purified water
Protocol:
-
Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
In a microcentrifuge tube, combine the following on ice:
-
Phosphate buffer (pH 7.4)
-
Human Liver Microsomes (final concentration 0.5 mg/mL)
-
This compound (from stock, final concentration 10 µM)
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for 60 minutes with gentle shaking.
-
Terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar compound not expected to be a metabolite).
-
Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Transfer to an autosampler vial for LC-MS analysis.
Sample Preparation from Biological Matrices (Plasma, Urine)
Objective: To extract this compound and its metabolites from biological fluids for analysis.
Protocol (Protein Precipitation for Plasma):
-
Thaw plasma samples on ice.
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing an internal standard.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under nitrogen.
-
Reconstitute in 100 µL of the initial mobile phase.
-
Centrifuge to remove any particulates and transfer to an autosampler vial.
Protocol (Dilute-and-Shoot for Urine):
-
Thaw urine samples on ice and centrifuge at 5,000 rpm for 10 minutes to remove sediment.
-
Dilute 100 µL of the urine supernatant with 900 µL of the initial mobile phase containing an internal standard.
-
Vortex and transfer to an autosampler vial.
Analytical Method: LC-HRMS/MS
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
High-Resolution Mass Spectrometer (e.g., Quadrupole Time-of-Flight (Q-TOF) or Orbitrap).
Table 1: Suggested LC-MS Parameters
| Parameter | Suggested Conditions |
| LC Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive and Negative modes |
| MS Acquisition Mode | Full Scan (m/z 100-1000) followed by data-dependent MS/MS acquisition on the top 5 most intense ions. |
| Collision Energy | Ramped collision energy (e.g., 10-40 eV) for MS/MS |
| Resolution | > 30,000 FWHM |
Data Analysis and Structure Elucidation
-
Metabolite Prediction: Utilize metabolite prediction software to generate a list of potential metabolites based on the structure of this compound and known biotransformation reactions.
-
Data Processing: Process the raw LC-MS data using vendor-specific software or open-source platforms like XCMS. This involves peak picking, retention time alignment, and feature detection.
-
Metabolite Identification:
-
Compare the accurate masses of detected features with the predicted masses of potential metabolites.
-
Analyze the isotopic patterns to confirm elemental compositions.
-
Scrutinize the MS/MS fragmentation patterns of potential metabolites and compare them to the fragmentation of the parent drug, this compound. Common fragmentation pathways can reveal the site of metabolic modification.
-
Quantitative Data Summary (Hypothetical)
The following tables present hypothetical quantitative data for this compound and its putative metabolites in different biological matrices. This data is for illustrative purposes to demonstrate how results can be structured.
Table 2: Hypothetical Concentrations of this compound and Metabolites in Human Liver Microsomes
| Analyte | Retention Time (min) | Peak Area (arbitrary units) | Putative Biotransformation |
| This compound | 8.5 | 5.6 x 10^6 | - |
| Metabolite A | 6.2 | 2.1 x 10^7 | Hydrolysis |
| Metabolite B | 7.1 | 8.9 x 10^6 | N-dealkylation |
| Metabolite C | 5.8 | 4.5 x 10^6 | Hydroxylation |
| Glucuronide Conjugate | 4.3 | 1.2 x 10^6 | Glucuronidation |
Table 3: Hypothetical Pharmacokinetic Parameters in Human Plasma (Single Dose)
| Analyte | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) |
| This compound | 150 | 1.0 | 450 |
| Metabolite A | 850 | 2.0 | 6800 |
| Metabolite B | 320 | 1.5 | 1920 |
| Metabolite C | 180 | 2.5 | 1260 |
Conclusion
The analytical workflows and protocols detailed in this document provide a robust framework for the identification and characterization of this compound metabolites. The use of high-resolution LC-MS/MS is paramount for achieving the sensitivity and specificity required for structural elucidation. While the presented metabolic pathway and quantitative data are hypothetical, they serve as a practical guide for researchers initiating metabolism studies on this compound. Successful application of these methods will contribute to a deeper understanding of the disposition of this novel therapeutic agent.
Application Notes and Protocols for Ninerafaxstat in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ninerafaxstat is a novel, orally active cardiac mitotrope that acts as a partial fatty acid oxidation (pFOX) inhibitor.[1] By competitively inhibiting 3-ketoacyl-CoA thiolase (3-KAT), the final enzyme in the beta-oxidation pathway, this compound shifts cellular energy metabolism from fatty acid oxidation towards glucose oxidation.[2][3] This metabolic switch is particularly relevant in conditions of high energy demand or oxygen limitation, as glucose oxidation produces more ATP per molecule of oxygen consumed compared to fatty acid oxidation.[4]
This compound is currently under investigation for the treatment of cardiovascular diseases characterized by impaired cardiac energetics, such as non-obstructive hypertrophic cardiomyopathy (nHCM) and heart failure with preserved ejection fraction (HFpEF).[1] Its mechanism of action, which focuses on optimizing mitochondrial function and energy production, makes it a valuable tool for in vitro studies of cellular metabolism, particularly in cell types with high energy requirements or those subjected to metabolic stress.
These application notes provide a comprehensive guide for the formulation and use of this compound in a variety of cell culture experiments.
Physicochemical Properties and Formulation
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₉N₃O₅ | |
| Molar Mass | 415.49 g/mol | |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in DMSO |
For cell culture applications, this compound should be prepared as a concentrated stock solution in dimethyl sulfoxide (DMSO).
Mechanism of Action: Shifting Cellular Energy Metabolism
This compound's primary mechanism of action is the partial inhibition of fatty acid oxidation (FAO). This is achieved through the competitive inhibition of 3-ketoacyl-CoA thiolase (3-KAT), a critical enzyme in the mitochondrial beta-oxidation spiral. By impeding the final step of FAO, this compound reduces the cell's reliance on fatty acids as a fuel source. This, in turn, promotes an increase in glucose oxidation to meet the cell's energy demands. The shift from FAO to glucose oxidation is a key therapeutic concept for improving cellular energetics, particularly in ischemic or hypertrophic conditions.
Figure 1: Mechanism of action of this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Bring the this compound powder and DMSO to room temperature.
-
Under sterile conditions (e.g., in a laminar flow hood), weigh out the desired amount of this compound powder.
-
Prepare a 10 mM stock solution by dissolving the powder in the appropriate volume of DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 4.155 mg of this compound in 1 mL of DMSO.
-
Vortex the solution thoroughly until the powder is completely dissolved. If precipitation occurs, gentle warming (e.g., in a 37°C water bath) and/or sonication can be used to aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and exposure to light.
-
Store the stock solution at -20°C or -80°C for long-term storage. A stock solution stored at -20°C is stable for at least one month, while at -80°C it is stable for up to six months.
Protocol 2: Application of this compound to Cultured Cells
Materials:
-
Cultured cells of interest (e.g., H9c2 cardiomyocytes, C2C12 myoblasts, or relevant cancer cell lines)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates or flasks
Procedure:
-
Culture the cells to the desired confluency in their appropriate complete medium.
-
Prepare the working concentrations of this compound by diluting the 10 mM stock solution in fresh, pre-warmed complete cell culture medium.
-
Important: The final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in the experimental design.
-
-
Aspirate the old medium from the cultured cells and wash once with sterile PBS.
-
Add the medium containing the desired final concentration of this compound (or vehicle control) to the cells.
-
Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Proceed with the downstream cellular or metabolic assays.
Experimental Workflow for a Cell-Based Assay
The following diagram illustrates a general workflow for conducting a cell-based assay with this compound.
Figure 2: General experimental workflow.
Data Presentation: Recommended Starting Concentrations
Since published in vitro data for this compound is limited, the following concentrations are suggested as a starting point for range-finding experiments. These recommendations are based on typical concentrations used for other small molecule inhibitors of metabolic pathways. The optimal concentration will be cell-type and assay-dependent and should be determined empirically.
| Experiment Type | Suggested Starting Concentration Range | Incubation Time |
| Metabolic Shift/Target Engagement | 1 - 25 µM | 12 - 48 hours |
| Cell Viability/Cytotoxicity | 0.1 - 100 µM | 24 - 72 hours |
| Functional Assays (e.g., ATP production) | 1 - 50 µM | 24 - 48 hours |
Recommended In Vitro Assays
-
Seahorse XF Analyzer: To measure real-time changes in oxygen consumption rate (OCR) and extracellular acidification rate (ECAR), providing direct evidence of the shift from fatty acid oxidation to glycolysis.
-
ATP Production Assays: To quantify the impact of this compound on overall cellular energy status.
-
Cell Viability and Proliferation Assays (e.g., MTT, CellTiter-Glo): To determine the cytotoxic and cytostatic effects of this compound at various concentrations.
-
Lactate Production Assays: To measure the increase in lactate, a byproduct of increased glycolysis.
Troubleshooting
-
Compound Precipitation: If this compound precipitates out of the stock solution or culture medium, gentle warming and vortexing/sonication can be used. Ensure the final DMSO concentration is not too low when making highly concentrated working solutions.
-
Cellular Toxicity: If significant cytotoxicity is observed at the intended working concentrations, reduce the concentration of this compound and/or the final DMSO concentration. Perform a dose-response curve to determine the IC50 value.
-
Lack of Biological Effect: If no effect is observed, consider increasing the concentration of this compound or the incubation time. Ensure that the chosen cell line has active fatty acid oxidation that can be inhibited.
Conclusion
This compound represents a valuable research tool for investigating the role of cellular energy metabolism in various physiological and pathological contexts. The protocols and guidelines presented here provide a framework for the successful application of this compound in cell culture experiments. Researchers are encouraged to optimize these protocols for their specific experimental systems to fully explore the biological effects of this novel pFOX inhibitor.
References
- 1. imbria.com [imbria.com]
- 2. youtube.com [youtube.com]
- 3. IMPROVE-HCM: Novel this compound Safe, Effective For Nonobstructive HCM Patients - American College of Cardiology [acc.org]
- 4. Pharmacologic inhibition of fatty acid oxidation sensitizes human leukemia cells to apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Imaging of Cardiac Metabolism with Ninerafaxstat
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ninerafaxstat is an investigational cardiac mitotrope designed to modulate cardiac energy metabolism. It acts as a partial fatty acid oxidation (pFOX) inhibitor, prompting a shift in the heart's primary energy source from fatty acids to glucose.[1] This metabolic shift is significant because glucose oxidation requires less oxygen to produce the same amount of adenosine triphosphate (ATP) compared to fatty acid oxidation, thereby enhancing cardiac efficiency, particularly under conditions of limited oxygen supply.[2][3] This document provides detailed application notes and protocols for utilizing in vivo imaging techniques to assess the effects of this compound on cardiac metabolism, drawing upon findings from key clinical trials.
This compound is currently under investigation for the treatment of non-obstructive hypertrophic cardiomyopathy (nHCM) and heart failure with preserved ejection fraction (HFpEF), conditions where impaired cardiac energetics are a key pathophysiological feature.[1][4]
Mechanism of Action
The primary mechanism of action for this compound is the partial inhibition of the mitochondrial trifunctional protein, which is crucial for long-chain fatty acid β-oxidation. By inhibiting this pathway, this compound reduces the heart's reliance on fatty acids and encourages the utilization of glucose for energy production. This metabolic reprogramming is hypothesized to improve myocardial energetics and function.
References
- 1. How to do Cardiac Single Voxel 1H Spectroscopy [magnetomworld.siemens-healthineers.com]
- 2. Quantification of Myocardial Creatine and Triglyceride Content in the Human Heart: Precision and Accuracy of in vivo Proton Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of Intramyocardial Metabolites by Proton Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
Protocol for Assessing Cardiac Function in Ninerafaxstat-Treated Animals
Version: 1.0
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ninerafaxstat is an investigational cardiac mitotrope that acts as a partial fatty acid oxidation (pFOX) inhibitor. By partially blocking the pathway for fatty acid metabolism, this compound encourages a metabolic shift in cardiomyocytes towards glucose utilization.[1][2] This is believed to result in more efficient energy (ATP) production, thereby improving cardiac function, particularly in conditions of energy deficit such as hypertrophic cardiomyopathy (HCM) and heart failure with preserved ejection fraction (HFpEF).[1][3][4] Preclinical assessment of this compound in animal models is crucial to understanding its therapeutic potential and mechanism of action.
This document provides a comprehensive protocol for assessing cardiac function in animal models treated with this compound. It outlines methodologies for in vivo cardiac imaging, serum biomarker analysis, and ex vivo histological evaluation.
I. Signaling Pathway and Mechanism of Action
This compound modulates cellular metabolism within cardiomyocytes. The diagram below illustrates its proposed mechanism of action.
References
Application Notes and Protocols: Immunohistochemical Analysis of Cardiac Fibrosis Following Ninerafaxstat Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ninerafaxstat is an investigational cardiac mitotrope designed to modulate cardiac energy metabolism. It acts as a partial fatty acid oxidation (pFOX) inhibitor, shifting the heart's energy preference from fatty acids to glucose. This mechanism aims to enhance mitochondrial energy production and improve cardiac function, particularly in conditions like non-obstructive hypertrophic cardiomyopathy (nHCM) and heart failure with preserved ejection fraction (HFpEF).[1] Cardiac fibrosis, characterized by the excessive deposition of extracellular matrix (ECM) proteins, is a common pathological feature in many heart diseases, contributing to increased myocardial stiffness and dysfunction.[2] Understanding the impact of novel therapeutic agents like this compound on the fibrotic process is crucial for evaluating their full therapeutic potential.
These application notes provide a comprehensive guide to utilizing immunohistochemistry (IHC) for the qualitative and quantitative assessment of cardiac fibrosis in preclinical models treated with this compound. The protocols detailed below are for key fibrotic markers: Collagen I (Col I), alpha-smooth muscle actin (α-SMA), and Fibronectin.
Putative Signaling Pathways Involved in Cardiac Fibrosis
Cardiac fibrosis is a complex process regulated by multiple signaling pathways. Key pathways implicated in the activation of cardiac fibroblasts and subsequent ECM deposition include the Transforming Growth Factor-beta (TGF-β), Mitogen-Activated Protein Kinase (MAPK), and Wnt/β-catenin signaling cascades.[3] The TGF-β pathway, in particular, is a central regulator, promoting the transformation of fibroblasts into contractile and ECM-producing myofibroblasts, a process marked by the expression of α-SMA.
Experimental Workflow for Immunohistochemistry
The following diagram outlines the key steps for performing immunohistochemistry on cardiac tissue sections.
Data Presentation
The following tables present hypothetical quantitative data from a preclinical study evaluating the effect of this compound on cardiac fibrosis. Data is presented as the mean percentage of positively stained area ± standard error of the mean (SEM).
Table 1: Collagen I Deposition
| Treatment Group | Dose (mg/kg) | Stained Area (%) |
| Vehicle Control | 0 | 15.2 ± 1.8 |
| This compound | 10 | 11.5 ± 1.5 |
| This compound | 30 | 8.1 ± 1.2 |
Table 2: α-SMA Expression (Myofibroblast Content)
| Treatment Group | Dose (mg/kg) | Stained Area (%) |
| Vehicle Control | 0 | 10.8 ± 1.3 |
| This compound | 10 | 7.9 ± 1.1 |
| This compound | 30 | 5.2 ± 0.9 |
Table 3: Fibronectin Deposition
| Treatment Group | Dose (mg/kg) | Stained Area (%) |
| Vehicle Control | 0 | 12.5 ± 1.6 |
| This compound | 10 | 9.3 ± 1.4 |
| This compound | 30 | 6.7 ± 1.1 |
Experimental Protocols
The following are detailed protocols for the immunohistochemical staining of formalin-fixed, paraffin-embedded (FFPE) cardiac tissue sections.
Protocol 1: Collagen I Staining
Materials:
-
FFPE cardiac tissue sections (4-5 µm)
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Solution (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Wash Buffer (e.g., Tris-buffered saline with 0.1% Tween 20 - TBST)
-
Peroxidase Block (e.g., 3% Hydrogen Peroxide)
-
Blocking Buffer (e.g., 5% Normal Goat Serum in TBST)
-
Primary Antibody: Rabbit anti-Collagen I
-
Secondary Antibody: HRP-conjugated Goat anti-Rabbit IgG
-
DAB Substrate Kit
-
Hematoxylin
-
Mounting Medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through graded ethanol series: 100% (2 x 5 minutes), 95% (1 x 5 minutes), 70% (1 x 5 minutes).
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Immerse slides in Antigen Retrieval Solution.
-
Heat in a steamer or water bath at 95-100°C for 20 minutes.
-
Allow slides to cool to room temperature for 20 minutes.
-
Rinse with deionized water and then with TBST.
-
-
Peroxidase Blocking:
-
Incubate sections with Peroxidase Block for 10 minutes at room temperature to quench endogenous peroxidase activity.
-
Rinse with TBST (3 x 5 minutes).
-
-
Blocking:
-
Incubate sections with Blocking Buffer for 1 hour at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-Collagen I antibody in Blocking Buffer according to the manufacturer's instructions.
-
Incubate sections with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse with TBST (3 x 5 minutes).
-
Incubate sections with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Rinse with TBST (3 x 5 minutes).
-
Prepare and apply the DAB substrate according to the manufacturer's instructions, and incubate until the desired stain intensity develops (typically 2-10 minutes).
-
Stop the reaction by rinsing with deionized water.
-
-
Counterstaining:
-
Counterstain with hematoxylin for 1-2 minutes.
-
"Blue" the sections in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate through a graded ethanol series and xylene.
-
Coverslip with a permanent mounting medium.
-
Protocol 2: α-SMA Staining
Follow the general procedure for Collagen I staining with the following modifications:
-
Primary Antibody: Mouse anti-α-Smooth Muscle Actin (α-SMA).
-
Secondary Antibody: HRP-conjugated Goat anti-Mouse IgG.
-
Antigen Retrieval: For some α-SMA antibodies, antigen retrieval may not be necessary or may require different conditions. Refer to the antibody datasheet.
Protocol 3: Fibronectin Staining
Follow the general procedure for Collagen I staining with the following modifications:
-
Primary Antibody: Rabbit anti-Fibronectin.
-
Secondary Antibody: HRP-conjugated Goat anti-Rabbit IgG.
-
Antigen Retrieval: Some protocols suggest enzymatic digestion (e.g., 0.1% pepsin) for 30 minutes at 37°C instead of heat-induced epitope retrieval. Always optimize based on the specific antibody used.
Image Acquisition and Analysis
-
Stained slides should be imaged using a bright-field microscope equipped with a digital camera.
-
Capture images from multiple, randomly selected fields of view per tissue section at a consistent magnification (e.g., 200x or 400x).
-
Quantitative analysis can be performed using image analysis software (e.g., ImageJ/Fiji, QuPath).
-
Set a consistent color threshold to identify the positively stained areas (brown for DAB) and the total tissue area (hematoxylin counterstain).
-
Calculate the percentage of the positively stained area relative to the total tissue area for each image.
Troubleshooting
-
High Background: Inadequate blocking, insufficient washing, or primary antibody concentration too high.
-
Weak or No Staining: Inactive reagents, incorrect antibody dilution, or suboptimal antigen retrieval.
-
Non-specific Staining: Cross-reactivity of antibodies or presence of endogenous biotin (if using an avidin-biotin system).
Disclaimer: These are generalized protocols and may require optimization for specific antibodies, tissues, and experimental conditions. Always refer to the manufacturer's datasheets for specific reagents.
References
Troubleshooting & Optimization
Navigating In Vitro Studies with Ninerafaxstat: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the in vitro solubility and stability of ninerafaxstat. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an investigational cardiac therapeutic agent. It functions as a partial fatty acid oxidation (pFOX) inhibitor. By partially blocking the beta-oxidation of long-chain fatty acids, this compound encourages cardiac muscle to shift its energy metabolism towards glucose oxidation.[1][2] This metabolic shift is more oxygen-efficient, leading to increased ATP production per unit of oxygen consumed, which can improve cardiac function, particularly in conditions of energy imbalance such as hypertrophic cardiomyopathy and heart failure with preserved ejection fraction.[1][3][4]
Q2: What is the primary challenge when working with this compound in vitro?
A2: The primary challenge for researchers working with this compound in vitro, like many small molecules synthesized for oral administration, is its limited aqueous solubility. Preparing stable, homogenous solutions in physiological buffers and cell culture media requires specific handling procedures to avoid precipitation and ensure accurate, reproducible experimental results.
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: For long-term stability, this compound stock solutions, typically prepared in an organic solvent like DMSO, should be stored at low temperatures. Based on available data, stock solutions are stable for up to one month at -20°C and for up to six months when stored at -80°C. It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture into the DMSO stock, potentially causing precipitation.
Q4: In which solvents has this compound been successfully dissolved for preclinical studies?
A4: For in vivo and preclinical studies, this compound has been formulated in various solvent systems to achieve concentrations up to 2.5 mg/mL. These formulations often involve a primary solvent like DMSO in combination with co-solvents and surfactants to maintain solubility in an aqueous environment.
Data Presentation: Solubility and Stock Preparation
The following tables summarize the known solvents and storage conditions for this compound.
Table 1: this compound Solubility for In Vivo Formulations
| Solvent System | Achieved Concentration | Notes |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 mg/mL (6.02 mM) | Requires sonication to achieve a clear solution. |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL (6.02 mM) | Requires sonication to achieve a clear solution. |
| 10% DMSO, 90% Corn Oil | 2.5 mg/mL (6.02 mM) | Requires sonication to achieve a clear solution. |
Note: This data is derived from protocols for in vivo use and serves as a starting point for in vitro preparations.
Table 2: Recommended Storage of this compound Stock Solutions
| Storage Temperature | Duration of Stability | Recommendations |
| -20°C | 1 month | Suitable for short-term storage. |
| -80°C | 6 months | Recommended for long-term storage. |
Troubleshooting Guides
Issue 1: this compound powder does not fully dissolve in the organic solvent (e.g., DMSO).
Question: I am trying to prepare a concentrated stock solution of this compound in DMSO, but I can see visible particles or cloudiness. What should I do?
Answer: This issue can arise from several factors, including insufficient mixing or the quality of the solvent. Follow this troubleshooting workflow:
-
Verify Solvent Quality: Ensure you are using a high-purity, anhydrous (water-free) grade of DMSO. Water contamination in DMSO is a common cause of reduced solubility for hydrophobic compounds.
-
Increase Mechanical Agitation: Vortex the solution vigorously for 2-3 minutes.
-
Apply Gentle Heat: Warm the solution in a water bath set to 30-40°C for 10-15 minutes. This can help overcome the energy barrier for dissolution.
-
Use Sonication: Place the vial in a bath sonicator for 15-20 minutes. The ultrasonic waves will help break apart compound aggregates and facilitate dissolution.
-
Prepare a More Dilute Stock: If the above steps fail, your desired concentration may exceed the solubility limit. Try preparing a more dilute stock solution (e.g., 5 mM instead of 10 mM).
Issue 2: this compound precipitates when the DMSO stock is diluted into aqueous buffer or cell culture medium.
Question: My this compound stock in DMSO is clear, but a precipitate forms immediately when I add it to my cell culture medium or PBS. How can I prevent this?
Answer: This is a very common issue known as "salting out," where a compound that is soluble in an organic solvent crashes out of solution when introduced to an aqueous environment. The following protocol is designed to minimize this problem.
Experimental Protocols
Protocol for Preparing this compound Working Solutions for In Vitro Assays
This protocol details a stepwise dilution method to prevent precipitation of this compound when preparing working solutions from a DMSO stock for cell-based assays.
-
Pre-warm Aqueous Medium: Warm your sterile cell culture medium or physiological buffer (e.g., PBS) to 37°C. This can improve the solubility of the compound.
-
Prepare an Intermediate Dilution: Do not add the highly concentrated DMSO stock directly into your final volume. Instead, create an intermediate dilution.
-
For example, to achieve a final concentration of 10 µM from a 10 mM stock, first dilute the stock 1:100 in pre-warmed medium (e.g., 2 µL of stock into 198 µL of medium). This creates a 100 µM intermediate solution with a DMSO concentration of 1%.
-
-
Vortex Gently: Immediately after creating the intermediate dilution, vortex the solution gently or flick the tube to ensure rapid and uniform mixing. This prevents localized high concentrations of the compound that can initiate precipitation.
-
Final Dilution: Add the intermediate dilution to your final volume of pre-warmed medium in the cell culture plate or experimental tube.
-
Continuing the example, add 100 µL of the 100 µM intermediate solution to 900 µL of medium in a well to get a final concentration of 10 µM. The final DMSO concentration will be a well-tolerated 0.1%.
-
-
Use Immediately: It is best practice to use the final working solution immediately after preparation, as the compound may still precipitate over time, even at lower concentrations.
-
Include a Vehicle Control: Always include a vehicle control in your experiments containing the same final concentration of DMSO that your test conditions receive.
Signaling Pathway
This compound's therapeutic action is rooted in the modulation of cellular energy metabolism within cardiac myocytes. It does not target a conventional signaling receptor but rather a key metabolic enzyme.
References
- 1. imbria.com [imbria.com]
- 2. m.youtube.com [m.youtube.com]
- 3. ACC 2025: Imbria’s this compound data shows potential for cardiometabolic HFpEF - Pharmaceutical Technology [pharmaceutical-technology.com]
- 4. This compound Well-Tolerated and Safe for Nonobstructive Hypertrophic Cardiomyopathy - American College of Cardiology [acc.org]
Interpreting variable responses to Ninerafaxstat in preclinical models
Technical Support Center: Ninerafaxstat Preclinical Studies
This guide is intended for researchers, scientists, and drug development professionals working with this compound in preclinical models. It provides troubleshooting advice and answers to frequently asked questions regarding the interpretation of variable responses observed during experimentation.
Frequently Asked Questions (FAQs)
Q1: We are observing a less potent effect of this compound in our preclinical model compared to published findings. What are the potential reasons for this discrepancy?
A1: Variable responses to this compound are often rooted in the specific metabolic characteristics of the preclinical model being used. This compound is a partial fatty acid oxidation (pFOX) inhibitor, and its efficacy is dependent on the baseline energy substrate utilization of the cardiac tissue.[1][2]
Consider the following factors:
-
Baseline Metabolic Phenotype: The primary mechanism of this compound is to shift energy metabolism from fatty acid oxidation (FAO) to the more oxygen-efficient glucose oxidation.[3] Models with a strong baseline reliance on FAO, such as those involving ischemia or certain types of hypertrophy, are more likely to show a pronounced response.[1][4] A model that primarily utilizes glucose may show a blunted response.
-
Model-Specific Pathophysiology: Different cardiovascular disease models have distinct metabolic signatures. For example, a murine model of heart failure induced by coronary artery ligation showed improved function and reduced fibrosis with this compound treatment. In contrast, a model of right ventricular hypertrophy induced by pulmonary artery banding demonstrated a maladaptive increase in FAO, making it an ideal target for pFOX inhibitors. The specific pathology you are studying will dictate the metabolic environment.
-
Drug Metabolism in Species: this compound is a prodrug that is converted to its active metabolites. The rate and efficiency of this conversion can vary between species (e.g., mouse vs. rat vs. rabbit), potentially altering the pharmacokinetic and pharmacodynamic profile.
Q2: How can we determine if our preclinical model is a suitable candidate for this compound studies?
A2: Characterizing the baseline metabolic profile of your model is a critical first step. An ideal model for observing a robust this compound effect would exhibit a high rate of myocardial fatty acid oxidation.
We recommend the following experimental approaches:
-
Metabolic Flux Analysis: Use techniques like an isolated Langendorff heart perfusion system with radiolabeled substrates (e.g., ¹⁴C-palmitate and ³H-glucose) to quantify rates of FAO and glucose oxidation.
-
Seahorse Analyzer: For in vitro models like isolated cardiomyocytes, a Seahorse XF Analyzer can measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to determine the relative reliance on mitochondrial respiration versus glycolysis.
-
Gene and Protein Expression: Analyze the expression levels of key enzymes and transporters in the FAO and glucose oxidation pathways (e.g., CPT1, PDH) via qPCR or Western Blot.
Q3: We are seeing inconsistent results in our in vitro experiments using isolated cardiomyocytes. What experimental variables should we control for?
A3: In vitro systems can be highly sensitive to culture conditions. To ensure consistency, consider the following:
-
Substrate Availability: The composition of your culture media is paramount. Ensure a consistent supply of both fatty acids (e.g., palmitate complexed to BSA) and glucose. Variations in substrate concentrations will directly impact the metabolic state of the cells and their response to a pFOX inhibitor.
-
Oxygen Tension: Diastolic myocardial relaxation is a highly energy-dependent process. Ensure that your cell cultures are not hypoxic, as low oxygen can independently force a shift towards glycolysis, potentially masking the effect of this compound.
-
Metabolite Activity: Remember that this compound is a prodrug. The metabolic capability of your in vitro system to convert the prodrug to its active metabolites may influence the observed effect. Consider testing the active metabolites directly if you suspect poor conversion.
Data from Preclinical Models
The following table summarizes findings from preclinical models relevant to this compound and its mechanism of action. Direct comparative data showing variable responses is limited in public literature; therefore, this table highlights the characteristics of responsive models.
| Preclinical Model | Species | Key Pathophysiology | Intervention | Key Findings | Citation |
| Permanent Coronary Artery Ligation | Murine | Post-myocardial infarction heart failure | IMB-1018972 (this compound) | Progressive improvement in left ventricular systolic function; Reduced myocardial fibrosis. | |
| Pulmonary Artery Banding (PAB) | Rat | Right Ventricular Hypertrophy (RVH) | Trimetazidine / Ranolazine (pFOX inhibitors) | PAB caused a maladaptive increase in FAO. pFOX inhibitors decreased FAO, restored glucose oxidation, increased ATP, and improved cardiac output and exercise capacity. |
Experimental Protocols
Protocol: Assessing Myocardial Metabolism in an Isolated Perfused Heart (Langendorff System)
This protocol provides a general framework for quantifying the effect of this compound on substrate metabolism in an ex vivo rodent heart.
1. Objective: To simultaneously measure rates of fatty acid oxidation and glucose oxidation in an isolated heart preparation before and after administration of this compound.
2. Materials:
-
Langendorff perfusion system
-
Krebs-Henseleit buffer containing glucose, lactate, and palmitate bound to BSA
-
Radiolabeled substrates: [¹⁴C(U)]-Glucose, [³H-9,10]-Palmitate
-
Scintillation counter and vials
-
This compound (and vehicle control)
-
Surgical tools for heart isolation
3. Method:
-
Heart Isolation: Anesthetize the animal (e.g., rat, mouse) and rapidly excise the heart, placing it in ice-cold buffer.
-
Cannulation: Cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure or flow.
-
Stabilization: Allow the heart to stabilize for a period (e.g., 30 minutes). Monitor heart rate and left ventricular developed pressure (LVDP) via an intraventricular balloon.
-
Baseline Metabolism: Switch the perfusion to a buffer containing the dual-isotope substrate mix ([¹⁴C]-Glucose and [³H]-Palmitate). Collect the coronary effluent over timed intervals.
-
Drug Administration: Introduce this compound (or vehicle) into the perfusion buffer at the desired concentration.
-
Treatment Metabolism: Continue collecting the coronary effluent over timed intervals during drug administration.
-
Sample Analysis:
-
To measure glycolysis, separate ¹⁴C-lactate from the effluent.
-
To measure glucose oxidation, capture the ¹⁴CO₂ produced by the heart.
-
To measure fatty acid oxidation, separate the ³H₂O produced from the [³H]-Palmitate.
-
-
Quantification: Use liquid scintillation counting to determine the radioactivity in the collected samples and calculate the metabolic rates (in nmol/min/g dry weight).
4. Expected Outcome: A successful experiment will demonstrate a significant decrease in the rate of ³H₂O production (fatty acid oxidation) and a corresponding increase in ¹⁴CO₂ production (glucose oxidation) following the administration of this compound.
Visualizations
Signaling & Metabolic Pathway
Caption: Mechanism of this compound action on cardiac energy metabolism.
Experimental Workflow
Caption: Workflow for assessing the suitability of a preclinical model.
Troubleshooting Guide
Caption: Decision tree for troubleshooting unexpected preclinical results.
References
- 1. Imbria Pharmaceuticals Presents Phase 1 and Preclinical Data of IMB-1018972 (IMB-101), an Investigational Cardiac Mitotrope , at the American College of Cardiology 70th Annual Scientific Session & Expo - SV Health Investors [svhealthinvestors.com]
- 2. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 3. imbria.com [imbria.com]
- 4. Therapeutic inhibition of fatty acid oxidation in right ventricular hypertrophy: exploiting Randle's cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ninerafaxstat In Vivo Delivery
Disclaimer: Information regarding specific in vivo delivery limitations of Ninerafaxstat is not extensively available in the public domain. This technical support center provides guidance based on currently available information and general best practices for preclinical research with novel therapeutic agents.
Introduction to this compound
This compound is an investigational cardiac mitotrope designed to address the energy imbalance in cardiovascular diseases like non-obstructive hypertrophic cardiomyopathy (nHCM) and heart failure with preserved ejection fraction (HFpEF).[1][2] It acts as a partial fatty acid oxidation (pFOX) inhibitor, shifting the heart's energy metabolism from fatty acids to the more oxygen-efficient glucose pathway.[1][2] While clinical trials have demonstrated its safety and potential efficacy using a modified-release oral formulation, researchers in preclinical settings may encounter challenges in achieving consistent and effective in vivo delivery. This guide provides troubleshooting advice and frequently asked questions to support your research.
Mechanism of Action
This compound's primary mechanism is the partial inhibition of fatty acid oxidation (pFOX). By targeting the enzyme 3-ketoacyl-CoA thiolase (3-KAT), the final step in mitochondrial beta-oxidation, this compound reduces the heart's reliance on fatty acids for energy.[3] This encourages a metabolic shift towards glucose oxidation, which produces more ATP for the same amount of oxygen consumed. This enhanced metabolic efficiency is particularly beneficial in conditions of cardiac stress or ischemia, where oxygen supply is limited.
Caption: this compound's mechanism of action in cardiac cells.
Summary of Clinical Trial Data
This compound has undergone Phase 2 clinical trials, most notably the IMPROVE-HCM study in patients with non-obstructive hypertrophic cardiomyopathy. The findings from this trial are summarized below.
| Parameter | This compound Group | Placebo Group | p-value | Reference |
| Primary Endpoint (Safety) | ||||
| Treatment-Emergent Serious Adverse Events | 11.8% (4/34 patients) | 6.1% (2/33 patients) | N/A | |
| Secondary Efficacy Endpoints | ||||
| Change in VE/VCO2 Slope | Decrease (Improvement) | Increase | 0.006 | |
| Change in Peak VO2 | No significant difference | No significant difference | 0.9 | |
| Change in KCCQ-CSS* (Baseline ≤ 80) | +12 points (mean) | +2 points (mean) | 0.04 | |
| Change in Left Atrial Size | -0.9 mm (mean) | +0.10 mm (mean) | 0.01 |
*KCCQ-CSS: Kansas City Cardiomyopathy Questionnaire-Clinical Summary Score. Data from a post-hoc analysis.
Experimental Protocols
IMPROVE-HCM Phase 2 Trial Methodology
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled Phase 2 trial conducted at 12 centers in North America and the UK.
-
Participants: 67 patients with symptomatic nHCM, LV outflow tract gradient <30 mm Hg, LVEF ≥50%, and peak oxygen consumption <80% of predicted.
-
Intervention: Patients were randomized to receive either this compound 200 mg modified-release tablets or a matching placebo, administered orally twice daily for 12 weeks.
-
Primary Outcome: Safety and tolerability, assessed by the incidence of treatment-emergent adverse events.
-
Efficacy Assessments: Secondary endpoints included changes in exercise capacity measured by cardiopulmonary exercise testing (CPET), patient-reported symptoms via the Kansas City Cardiomyopathy Questionnaire (KCCQ), echocardiography, and biomarkers.
References
Welcome to the technical support center for researchers utilizing Ninerafaxstat in in vitro studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues related to cytotoxicity in cell culture experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed to provide answers to common questions and solutions for problems you may encounter when working with this compound in a cell culture setting.
Q1: I am observing unexpected levels of cell death after treating my cells with this compound. What could be the cause?
A1: Unexpected cytotoxicity can arise from several factors. Consider the following possibilities:
-
High Drug Concentration: The concentration of this compound may be too high for your specific cell line. It is crucial to perform a dose-response experiment to determine the optimal concentration range.
-
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing cytotoxicity at the final concentration in your culture medium. Always include a vehicle control (medium with the same concentration of solvent) in your experiments.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to drugs. Your cell line might be particularly sensitive to metabolic shifts induced by this compound.
-
Off-Target Effects: At higher concentrations, drugs can have off-target effects that may lead to cytotoxicity.
-
Contamination: Ensure your cell cultures are free from microbial contamination, which can cause cell death and confound results.
Troubleshooting Workflow for Unexpected Cytotoxicity
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Q2: My experimental results with this compound are inconsistent. What could be the reason?
A2: Inconsistent results are often due to issues with drug preparation and handling, or variability in experimental conditions.
-
Drug Solubility and Stability: this compound may have limited solubility or stability in your culture medium. Ensure the drug is fully dissolved before adding it to your cultures. Some compounds can also degrade over time, especially when exposed to light or stored improperly.[1][2][3]
-
Pipetting Errors: Inaccurate pipetting can lead to significant variations in the final drug concentration.
-
Cell Passage Number and Density: Using cells at a high passage number can lead to genetic drift and altered phenotypes. Cell density at the time of treatment can also influence the cellular response to a drug.
-
Variations in Incubation Time: Ensure that the duration of drug exposure is consistent across all experiments.
Q3: How can I determine if the observed cytotoxicity is due to apoptosis or necrosis?
A3: Distinguishing between different modes of cell death is crucial for understanding the mechanism of cytotoxicity. Several assays can be employed:
-
Apoptosis Assays: These assays detect markers of programmed cell death, such as caspase activation. The Caspase-Glo® 3/7 Assay is a common method for measuring the activity of caspase-3 and -7.
-
Necrosis Assays: Necrosis is characterized by the loss of plasma membrane integrity. The release of lactate dehydrogenase (LDH) into the culture medium is a common indicator of necrosis and can be measured with specific assay kits.[4]
-
Flow Cytometry: Using Annexin V and propidium iodide (PI) staining, flow cytometry can differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Q4: this compound alters cellular metabolism. How might this contribute to cytotoxicity in my cell culture model?
A4: this compound is a partial fatty acid oxidation (pFOX) inhibitor, which shifts the cell's energy preference from fatty acids to glucose. In a cell culture environment, this metabolic shift could lead to:
-
Glucose Depletion and Lactate Accumulation: Increased reliance on glycolysis can rapidly deplete glucose from the culture medium and lead to the buildup of lactic acid, which can lower the pH of the medium and be toxic to cells.
-
Mitochondrial Stress: While the intended effect is to improve mitochondrial efficiency, altering the substrate utilization could lead to mitochondrial stress in certain cell types or under specific culture conditions. This can be assessed through mitochondrial function assays.
Signaling Pathway of this compound's Primary Mechanism
Caption: Mechanism of action of this compound.
Quantitative Data Summary
Table 1: Recommended Starting Concentrations for In Vitro Experiments
| Cell Type | Suggested Starting Concentration Range | Notes |
| Primary Cardiomyocytes | 0.1 µM - 10 µM | High metabolic activity; may be more sensitive to metabolic shifts. |
| Cancer Cell Lines (e.g., HeLa, HepG2) | 1 µM - 50 µM | Proliferative cells with varying metabolic dependencies. HepG2 cells may show resistance due to high detoxification capacity. |
| Immortalized Cell Lines (e.g., HEK293) | 1 µM - 25 µM | General purpose; good starting point for initial toxicity screening. |
Note: These are suggested starting ranges. The optimal concentration must be determined experimentally for each cell line and assay.
Key Experimental Protocols
1. Cell Viability Assessment using MTT Assay
This protocol is adapted from standard MTT assay procedures to determine cell viability based on metabolic activity.
-
Principle: The tetrazolium salt MTT is reduced by metabolically active cells to a purple formazan product. The amount of formazan is proportional to the number of viable cells.
-
Materials:
-
Cells of interest
-
This compound
-
Appropriate cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium. Also, prepare a vehicle control.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound or the vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. Apoptosis Detection using Caspase-3/7 Activity Assay
This protocol provides a method to measure caspase-3 and -7 activities, key markers of apoptosis.
-
Principle: The assay utilizes a proluminescent caspase-3/7 substrate. Cleavage of this substrate by activated caspases releases a substrate for luciferase, generating a luminescent signal proportional to caspase activity.
-
Materials:
-
Caspase-Glo® 3/7 Assay kit (or equivalent)
-
Treated cells in a 96-well plate (white-walled for luminescence)
-
Luminometer
-
-
Procedure:
-
Culture and treat cells with this compound as described in the MTT assay protocol.
-
Equilibrate the Caspase-Glo® 3/7 Reagent and the plate containing cells to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gently shaking the plate.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence of each sample with a luminometer.
-
The fold increase in caspase activity can be determined by comparing the signal from treated samples to untreated controls.
-
3. Assessment of Mitochondrial Membrane Potential
This protocol is for evaluating changes in mitochondrial membrane potential, an indicator of mitochondrial health.
-
Principle: Cationic dyes such as JC-1 accumulate in mitochondria in a potential-dependent manner. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low potential, JC-1 remains as monomers and fluoresces green.
-
Materials:
-
JC-1 dye
-
Cells treated with this compound
-
Fluorescence microscope or plate reader
-
-
Procedure:
-
Culture and treat cells with this compound.
-
Prepare a JC-1 staining solution according to the manufacturer's instructions.
-
Remove the culture medium and wash the cells with PBS.
-
Add the JC-1 staining solution to the cells and incubate at 37°C for 15-30 minutes.
-
Wash the cells to remove the excess dye.
-
Analyze the cells using a fluorescence microscope or a fluorescence plate reader capable of detecting both green (emission ~529 nm) and red (emission ~590 nm) fluorescence.
-
A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.
-
Experimental Workflow for Assessing Cytotoxicity
Caption: Workflow for investigating the mechanism of cytotoxicity.
References
- 1. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 2. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WO2016091350A1 - Process for improving the solubility of cell culture media - Google Patents [patents.google.com]
- 4. Cytotoxicity Assays | Thermo Fisher Scientific - KR [thermofisher.com]
Ninerafaxstat interference with common laboratory assays
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential for ninerafaxstat to interfere with common laboratory assays. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and could it affect laboratory assays?
A1: this compound is a partial fatty acid oxidation (pFOX) inhibitor.[1] Its primary mechanism is to shift the heart's energy metabolism from relying on fatty acid oxidation towards glucose oxidation.[1][2] This is achieved by partially inhibiting the enzymes involved in the breakdown of fatty acids for energy. Theoretically, this modulation of metabolic pathways could influence the results of laboratory assays related to energy substrates.
Q2: Are there any documented cases of this compound directly interfering with specific laboratory assays?
A2: To date, publicly available data from clinical trials of this compound have not reported direct interference with common laboratory assays. Phase I and II clinical trials have shown this compound to be safe and well-tolerated, with no reported assay-related adverse events.[3][4] However, the absence of evidence is not evidence of absence. Researchers should remain vigilant for potential indirect effects on metabolic markers.
Q3: Which laboratory assays have the highest theoretical potential to be affected by this compound?
A3: Given this compound's mechanism of action as a pFOX inhibitor, assays measuring metabolites involved in energy metabolism are most likely to be influenced. These include, but are not limited to:
-
Free Fatty Acids (FFAs): As this compound inhibits fatty acid oxidation, an increase in circulating FFA levels could be hypothesized.
-
Ketone Bodies (e.g., beta-hydroxybutyrate): Ketone body production is a direct result of fatty acid oxidation. Inhibition of this pathway could potentially lead to lower ketone levels, especially under conditions of metabolic stress like fasting.
-
Glucose: By promoting a shift towards glucose utilization, this compound could potentially impact glucose homeostasis. However, clinical trials have not reported significant changes in blood glucose levels.
-
Lactate: The shift to glucose oxidation could potentially alter the balance between aerobic and anaerobic glycolysis, which might be reflected in lactate levels.
-
Acylcarnitines: Assays measuring acylcarnitine profiles, which are indicative of fatty acid oxidation pathway function, could be altered by this compound.
Q4: Have any changes in metabolic biomarkers been observed in clinical trials of this compound?
A4: The IMPROVE-DiCE trial, a phase 2a study of this compound in diabetic cardiomyopathy, showed that this compound treatment led to a significant reduction in myocardial triglyceride content. This aligns with its mechanism of action. While this was a tissue-specific finding, it supports the potential for this compound to influence lipid-related biomarkers.
Troubleshooting Guides
Issue: Unexpected or inconsistent results in metabolic assays for samples from subjects treated with this compound.
Potential Cause: The metabolic shift induced by this compound may be altering the in vivo levels of the analyte being measured, rather than causing direct analytical interference with the assay itself.
Troubleshooting Steps:
-
Review the Subject's Clinical Status: Correlate the laboratory findings with the subject's clinical presentation. Are the results plausible within the context of the known physiological effects of pFOX inhibition?
-
Consider the Timing of Sample Collection: The metabolic effects of this compound will be dependent on the timing of the dose and the prandial state of the subject. Standardize sample collection times in relation to drug administration and meals.
-
Analyze Samples with an Orthogonal Method: If possible, re-analyze the samples using a different assay methodology that relies on a different detection principle (e.g., mass spectrometry instead of an enzymatic assay). This can help to rule out method-specific interference.
-
Consult the Assay Manufacturer: Contact the technical support for the assay kit to inquire about any known interference from metabolic modulators or pFOX inhibitors.
Data Presentation
Table 1: Summary of Potential Effects of this compound on Metabolic Laboratory Assays
| Assay | Analyte | Theoretical Effect of this compound | Rationale |
| Lipid Panel | Free Fatty Acids | Potential Increase | Partial inhibition of fatty acid oxidation may lead to reduced uptake and utilization by tissues. |
| Ketone Assay | Beta-hydroxybutyrate | Potential Decrease | Reduced fatty acid oxidation would limit the substrate available for ketogenesis. |
| Glucose Assay | Glucose | Unlikely to have a major direct effect, but secondary effects are possible. | The primary effect is on fatty acid metabolism; glucose utilization is secondarily enhanced. |
| Lactate Assay | Lactate | Potential for minor changes. | A shift in the balance of aerobic and anaerobic glucose metabolism could influence lactate levels. |
| Acylcarnitine Profile | Various Acylcarnitines | Altered Profile | Direct reflection of the inhibition of the fatty acid oxidation pathway. |
Experimental Protocols
Protocol: Assessment of Potential Interference by Spiking
To assess for direct analytical interference, a spiking study can be performed.
Objective: To determine if the presence of this compound or its metabolites in a sample matrix directly interferes with the analytical measurement of a specific assay.
Methodology:
-
Obtain a drug-free sample matrix (e.g., serum, plasma) from a healthy donor.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Spike the drug-free matrix with a known concentration of the analyte of interest (e.g., glucose, free fatty acids).
-
Create a series of aliquots from the spiked matrix. To each aliquot, add varying concentrations of this compound, covering the expected physiological and supra-physiological range. Include a vehicle control (solvent only).
-
Analyze the aliquots using the laboratory assay .
-
Calculate the recovery of the spiked analyte in the presence of this compound. A significant deviation from 100% recovery would suggest direct interference.
Visualizations
References
- 1. m.youtube.com [m.youtube.com]
- 2. This compound in the Treatment of Cardiometabolic Disease: Shifting Metabolic Paradigms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 4. Safety and Efficacy of Metabolic Modulation With this compound in Patients With Nonobstructive Hypertrophic Cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
Impact of serum components on Ninerafaxstat activity in vitro
Welcome to the technical support center for researchers working with Ninerafaxstat. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of serum components on the in vitro activity of this compound, an inhibitor of the mitochondrial pyruvate carrier (MPC).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as PXL065) is the deuterium-stabilized R-enantiomer of pioglitazone. Its primary mechanism is the inhibition of the mitochondrial pyruvate carrier (MPC), a protein complex in the inner mitochondrial membrane responsible for transporting pyruvate from the cytosol into the mitochondrial matrix[1][2]. By inhibiting the MPC, this compound shifts cellular energy metabolism from fatty acid oxidation towards glucose oxidation, which can be more efficient in terms of oxygen consumption[3][4][5]. A key feature of this compound is that it retains this MPC inhibitory activity while exhibiting little to no activity on the peroxisome proliferator-activated receptor-gamma (PPARγ), thereby avoiding PPARγ-associated side effects like weight gain and edema.
Q2: I observed a significantly higher IC50 value for this compound in my cell-based assay containing Fetal Bovine Serum (FBS) compared to a serum-free biochemical assay. Why is there a discrepancy?
A2: This is a common and expected phenomenon known as an "IC50 shift." It is primarily caused by serum protein binding. Components in serum, mainly albumin and alpha-1-acid glycoprotein (AAG), can bind to small molecule inhibitors like this compound. According to the "free drug hypothesis," only the unbound fraction of the drug is available to cross cell membranes and interact with its target, the MPC. When this compound is bound to serum proteins, it is sequestered and inactive, thus requiring a higher total concentration of the compound to achieve the same inhibitory effect as in a serum-free environment.
Q3: How can I quantify the impact of serum on this compound's potency?
A3: The effect of serum can be quantified by calculating the fold-shift in the IC50 value. This is done by determining the IC50 in the presence of a specific concentration of serum (e.g., 10% FBS) and dividing it by the IC50 value from a serum-free or low-serum assay.
Fold Shift = IC50 (with serum) / IC50 (without serum)
A higher fold-shift indicates a greater degree of serum protein binding. This value is crucial for predicting the compound's behavior in vivo.
Q4: What is a typical experimental workflow to assess the serum IC50 shift for this compound?
A4: A typical workflow involves performing parallel dose-response experiments under different serum concentrations. The key is to maintain consistency in all other variables (cell density, incubation time, etc.) across the conditions.
Troubleshooting Guide
Problem: My IC50 values are highly variable between experiments, especially in serum-containing media.
-
Possible Cause 1: Serum Lot-to-Lot Variability. Different lots of FBS can have varying concentrations of proteins, lipids, and other endogenous molecules that can affect drug binding and cell health.
-
Solution: Purchase a large single lot of FBS for an entire series of experiments. If you must switch lots, perform a bridging study to ensure IC50 values are comparable.
-
-
Possible Cause 2: Inconsistent Incubation Times. The binding equilibrium between the drug and serum proteins takes time to establish.
-
Solution: Standardize a pre-incubation time (e.g., 30-60 minutes) for the compound in the serum-containing media before adding it to the cells. This ensures that the binding has reached equilibrium.
-
-
Possible Cause 3: Cell Health and Density. Variations in cell confluence or health can significantly alter metabolic activity and drug response.
-
Solution: Implement strict quality control for cell culture. Always seed cells at the same density and ensure they are in a healthy, logarithmic growth phase at the start of the experiment.
-
Problem: this compound appears completely inactive in my assay with 100% human serum.
-
Possible Cause: Extensive Protein Binding. this compound may have very high affinity for human serum proteins (like albumin), leading to a free concentration that is too low to inhibit the MPC at the tested doses. The protein composition of human serum differs from FBS, potentially leading to different binding characteristics.
-
Solution 1: Increase the concentration range of this compound in your experiment to determine if an IC50 can be reached.
-
Solution 2: Perform a direct protein binding assay, such as equilibrium dialysis or ultrafiltration, to determine the exact fraction of unbound drug (%fu). This data can be used to calculate a corrected, free-drug IC50.
-
Quantitative Data Summary
While specific in vitro serum shift data for this compound is not publicly available, the following table provides a hypothetical but representative example of results for a small molecule MPC inhibitor to illustrate the expected impact of serum proteins on its apparent potency (IC50).
| Assay Condition | Serum Protein | IC50 (nM) | Fold-Shift (vs. Serum-Free) |
| Biochemical (Recombinant MPC) | None | 50 | 1.0 (Baseline) |
| Cell-Based (Serum-Free Media) | None | 85 | 1.7 |
| Cell-Based (10% Fetal Bovine Serum) | ~4 mg/mL | 750 | 15.0 |
| Cell-Based (40 mg/mL Human Serum Albumin) | 40 mg/mL | 4,200 | 84.0 |
Note: These are illustrative values. Actual results will vary based on the specific compound and experimental conditions.
Experimental Protocol: MPC Activity Assay in Isolated Mitochondria
This protocol outlines a method to measure the inhibitory activity of this compound on pyruvate-driven respiration in mitochondria, adapted from established procedures.
-
Mitochondrial Isolation: Isolate mitochondria from a relevant cell line or tissue (e.g., cultured cardiomyocytes, heart tissue) using differential centrifugation.
-
Protein Quantification: Determine the mitochondrial protein concentration using a standard method like the Bradford assay.
-
Respirometry Setup: Use a high-resolution respirometer (e.g., Oroboros Oxygraph-2k or Seahorse XF Analyzer).
-
Assay Buffer: Prepare a suitable mitochondrial respiration buffer (e.g., MiR05).
-
Experiment Execution:
-
Add isolated mitochondria to the respirometry chamber at a final concentration of 0.1-0.25 mg/mL.
-
Add substrates that require MPC transport to initiate respiration: Pyruvate (e.g., 5 mM) and Malate (e.g., 2 mM).
-
Add ADP (e.g., 2 mM) to stimulate State 3 respiration (active oxidative phosphorylation).
-
Once a stable oxygen consumption rate (OCR) is achieved, inject a known concentration of this compound (or vehicle control) into the chamber.
-
Record the resulting inhibition of the OCR.
-
To confirm specificity, subsequently add succinate (e.g., 10 mM), a Complex II substrate that bypasses the MPC. A restoration of respiration indicates specific inhibition of pyruvate-driven respiration.
-
-
Data Analysis: Calculate the percent inhibition of pyruvate-driven respiration at various concentrations of this compound to determine the IC50. To test serum effects, the compound can be pre-incubated with serum or purified albumin before addition to the chamber, though this is less common in isolated mitochondria assays than in cell-based assays.
Mechanism of Action Pathway
This compound acts at a critical juncture between glycolysis and mitochondrial respiration. By blocking the MPC, it prevents pyruvate from entering the mitochondrial matrix, thereby reducing its conversion to acetyl-CoA and subsequent entry into the TCA cycle.
References
- 1. Structure of Mitochondrial Pyruvate Carrier and its Inhibition Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deuterium-Stabilized (R)-Pioglitazone (PXL065) Is Responsible for Pioglitazone Efficacy in NASH yet Exhibits Little to No PPARγ Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. imbria.com [imbria.com]
- 4. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 5. Phase 2 results for cardiac mitotrope in patients with nonobstructive HCM - - PACE-CME [pace-cme.org]
Validation & Comparative
A Preclinical Comparative Analysis of Ninerafaxstat and Trimetazidine in Ischemic Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent cardiac metabolic modulators, ninerafaxstat and trimetazidine, based on available preclinical data in ischemia models. Both agents aim to optimize myocardial energy metabolism during ischemic events, but they exhibit distinct pharmacological profiles and have been investigated to varying extents in preclinical settings.
Mechanism of Action: A Shared Strategy with Subtle Differences
Both this compound and trimetazidine exert their cardioprotective effects by shifting the heart's energy substrate preference from fatty acid oxidation (FAO) to the more oxygen-efficient glucose oxidation pathway. This metabolic switch is particularly beneficial during ischemia when oxygen supply is limited.
This compound is described as a partial fatty acid oxidation (pFOX) inhibitor.[1] By partially inhibiting FAO, this compound encourages the myocardium to utilize glucose for ATP production, which yields more ATP per molecule of oxygen consumed. This enhances cardiac efficiency and function, especially under ischemic conditions.[1]
Trimetazidine 's mechanism is more specifically defined as the inhibition of the long-chain 3-ketoacyl-CoA thiolase (3-KAT) enzyme.[2] This enzyme plays a crucial role in the final step of beta-oxidation of fatty acids. By inhibiting 3-KAT, trimetazidine effectively reduces fatty acid metabolism and promotes a metabolic shift towards glucose oxidation.[2]
Signaling Pathways and Cellular Effects
The metabolic shift induced by both drugs triggers downstream signaling cascades that contribute to their cardioprotective effects.
Trimetazidine: A Well-Characterized Cascade
Preclinical studies have elucidated several key signaling pathways modulated by trimetazidine in the context of ischemia-reperfusion injury. A notable pathway involves the activation of AMP-activated protein kinase (AMPK), a cellular energy sensor. Trimetazidine-induced alteration in the AMP/ATP ratio is thought to activate AMPK, which in turn may stimulate glucose uptake and glycolysis. Furthermore, the activation of the ERK signaling pathway has also been implicated in trimetazidine's cardioprotective effects.
Caption: Signaling pathway of Trimetazidine in ischemia.
This compound: Insights from Clinical and Preclinical Observations
While specific preclinical signaling pathway data for this compound in ischemia is less detailed in the public domain, its mechanism as a pFOX inhibitor suggests a similar upstream effect on cellular metabolism to trimetazidine. Clinical and preclinical studies in other cardiovascular conditions, such as hypertrophic cardiomyopathy and diabetic cardiomyopathy, indicate that this compound improves myocardial energetics and function. It is plausible that these benefits are mediated through pathways sensitive to cellular energy status, potentially including AMPK.
References
A Mechanistic Showdown: Ninerafaxstat vs. Etomoxir in the Realm of Fatty Acid Oxidation Inhibition
For Immediate Release
In the landscape of metabolic modulators, particularly those targeting cardiac energy metabolism, two compounds, Ninerafaxstat and etomoxir, offer a compelling case study in drug development, highlighting the critical importance of target specificity and the resulting clinical outcomes. While both agents inhibit fatty acid oxidation (FAO) to shift the heart's energy preference towards more oxygen-efficient glucose utilization, their distinct mechanisms of action, safety profiles, and clinical trajectories paint a stark contrast. This guide provides a detailed comparison for researchers, scientists, and drug development professionals, supported by available experimental data and protocols.
At a Glance: Key Mechanistic and Clinical Differences
The fundamental divergence between this compound and etomoxir lies in their enzymatic targets within the mitochondrial fatty acid β-oxidation pathway and the nature of their inhibitory action. This compound is a partial, competitive inhibitor of 3-ketoacyl-CoA thiolase (3-KAT), the final enzyme in the pathway. In contrast, etomoxir is an irreversible inhibitor of carnitine palmitoyltransferase-1 (CPT-1), the rate-limiting enzyme responsible for transporting long-chain fatty acids into the mitochondria. This seemingly subtle distinction has profound implications for their specificity and, ultimately, their safety.
dot
Figure 1. Primary enzymatic targets of Etomoxir and this compound in the fatty acid oxidation pathway.
Quantitative Comparison of Performance
The following tables summarize the key quantitative data available for this compound and etomoxir, drawing from preclinical and clinical studies.
Table 1: Biochemical and Mechanistic Properties
| Parameter | This compound | Etomoxir |
| Primary Target | 3-ketoacyl-CoA thiolase (3-KAT)[1] | Carnitine Palmitoyltransferase-1 (CPT-1)[2][3] |
| Mechanism | Partial, competitive inhibition[1][4] | Irreversible inhibition |
| IC50 | Not publicly available | Nanomolar to low micromolar range (varies by species and tissue) |
| Specificity | High for 3-KAT | Low; significant off-target effects reported |
| Off-Target Effects | No significant off-target effects reported in clinical trials | Inhibition of mitochondrial complex I, disruption of CoA homeostasis, induction of oxidative stress |
Table 2: Clinical Trial Outcomes and Safety Profile
| Parameter | This compound (IMPROVE-HCM, Phase 2) | Etomoxir (ERGO Study) |
| Indication | Nonobstructive Hypertrophic Cardiomyopathy (nHCM) | Moderate Congestive Heart Failure |
| Dosage | 200 mg twice daily | 40 mg and 80 mg once daily |
| Key Efficacy Results | - Significant improvement in ventilatory efficiency (VE/VCO2 slope) (LS mean difference: -2.1, p=0.006) - Significant improvement in KCCQ-CSS in patients with baseline score ≤80 (LS mean difference: 9.4, p=0.04) - Significant decrease in left atrial size (p=0.01) | - Early pilot study showed increased LVEF (21.5% to 27.0%, p<0.01) and stroke volume - Larger ERGO study showed a non-significant trend towards increased exercise time |
| Safety Profile | Generally well-tolerated. Higher incidence of nausea, chest discomfort, fatigue, and hypokalemia compared to placebo. No adverse effects on LVEF, blood pressure, or heart rate. | Study prematurely terminated due to hepatotoxicity (unacceptably high liver transaminase levels) |
| Clinical Status | Currently in Phase 2b clinical trials | Clinical development discontinued |
Signaling Pathways and Off-Target Effects
The differing target specificities of this compound and etomoxir lead to distinct downstream cellular consequences. This compound's partial inhibition of 3-KAT is designed to fine-tune metabolism, partially shifting energy production from fatty acids to glucose without completely shutting down FAO. This targeted approach appears to avoid broad metabolic disruption.
Etomoxir's irreversible inhibition of CPT-1, however, can lead to a more abrupt and complete blockade of long-chain FAO. At concentrations often used in preclinical studies, etomoxir exhibits significant off-target effects. It can directly inhibit Complex I of the electron transport chain and disrupt the cellular pool of Coenzyme A, a critical cofactor in numerous metabolic pathways. These off-target actions are believed to contribute to the induction of oxidative stress and the subsequent hepatotoxicity observed in clinical trials.
dot
Figure 2. Comparison of the primary and off-target effects of Etomoxir and this compound.
Experimental Protocols
1. Measurement of Fatty Acid Oxidation Rate using Radiolabeled Palmitate
This protocol is a common method to assess the inhibitory effect of compounds on FAO in cultured cells or tissue homogenates.
-
Objective: To quantify the rate of β-oxidation of fatty acids by measuring the production of radiolabeled acid-soluble metabolites (ASMs) from a radiolabeled fatty acid substrate.
-
Materials:
-
Cultured cells (e.g., cardiomyocytes, hepatocytes) or tissue homogenate.
-
[1-¹⁴C]palmitic acid.
-
Fatty acid-free Bovine Serum Albumin (BSA).
-
Culture medium (e.g., DMEM).
-
L-carnitine.
-
Perchloric acid (PCA).
-
Scintillation cocktail and counter.
-
This compound or etomoxir at desired concentrations.
-
-
Procedure:
-
Preparation of Palmitate-BSA Conjugate: Prepare a stock solution of non-radioactive sodium palmitate complexed with fatty acid-free BSA in culture medium. Add [1-¹⁴C]palmitic acid to this solution to achieve the desired specific activity.
-
Cell Culture and Treatment: Seed cells in multi-well plates and allow them to adhere. Prior to the assay, wash the cells and incubate them in a serum-free medium containing L-carnitine and the test compounds (this compound, etomoxir, or vehicle control) for a predetermined pre-incubation period.
-
Initiation of FAO Assay: Remove the pre-incubation medium and add the medium containing the ¹⁴C-palmitate-BSA conjugate. Incubate the plates at 37°C for a defined period (e.g., 1-3 hours).
-
Termination and Separation: Stop the reaction by adding cold PCA to each well to precipitate macromolecules. Centrifuge the plates to pellet the precipitate.
-
Quantification: Transfer the supernatant, containing the ¹⁴C-labeled ASMs (e.g., acetyl-CoA), to a scintillation vial. Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Normalize the measured radioactivity (counts per minute) to the amount of protein per well and the incubation time to calculate the rate of fatty acid oxidation. Compare the rates in the presence of inhibitors to the vehicle control to determine the percent inhibition.
-
2. Assessment of Mitochondrial Respiration via High-Resolution Respirometry
This protocol allows for the real-time measurement of oxygen consumption rate (OCR), providing insights into mitochondrial function and the effects of inhibitors on different parts of the electron transport chain.
-
Objective: To measure the impact of this compound and etomoxir on mitochondrial respiration in intact or permeabilized cells.
-
Materials:
-
High-resolution respirometer (e.g., Oroboros Oxygraph-2k, Agilent Seahorse XF Analyzer).
-
Cultured cells.
-
Respiration medium (e.g., MiR05).
-
Substrates for different mitochondrial complexes (e.g., pyruvate, malate, succinate, palmitoyl-carnitine).
-
Mitochondrial inhibitors (e.g., oligomycin, FCCP, rotenone, antimycin A).
-
This compound or etomoxir.
-
-
Procedure (using a Seahorse XF Analyzer with intact cells):
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to form a monolayer.
-
Assay Preparation: One hour before the assay, replace the culture medium with a specific assay medium (e.g., XF Base Medium supplemented with substrates like glucose, pyruvate, and glutamine) and incubate in a non-CO₂ incubator at 37°C.
-
Compound Loading: Load the injector ports of the sensor cartridge with the compounds to be tested (this compound, etomoxir) and mitochondrial stressors (oligomycin, FCCP, rotenone/antimycin A).
-
Assay Execution: Place the cell plate in the Seahorse XF Analyzer and initiate the assay protocol. The instrument will measure baseline OCR, and then sequentially inject the compounds and measure the resulting changes in OCR.
-
Data Analysis: Analyze the OCR data to determine key parameters of mitochondrial function, such as basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration. Compare these parameters between cells treated with this compound, etomoxir, and vehicle control to assess their impact on mitochondrial respiration.
-
dot
Figure 3. A simplified workflow for a radiolabeled fatty acid oxidation assay.
Conclusion
The comparison between this compound and etomoxir offers a clear lesson in the evolution of metabolic drug design. While etomoxir provided an early proof-of-concept for the therapeutic potential of inhibiting cardiac FAO, its lack of specificity and associated toxicity ultimately led to its clinical demise. This compound, with its more refined mechanism of partial and specific inhibition of a downstream enzyme in the β-oxidation pathway, represents a more targeted approach. The clinical data for this compound to date suggests a favorable safety profile while demonstrating potential efficacy in improving cardiac function in patient populations with unmet needs. This highlights a paradigm shift towards developing metabolic modulators with greater precision to maximize therapeutic benefit while minimizing off-target effects. Future research and the outcomes of ongoing clinical trials with this compound will be crucial in determining the long-term viability of this next-generation FAO inhibitor.
References
- 1. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 2. A double-blind randomized multicentre clinical trial to evaluate the efficacy and safety of two doses of etomoxir in comparison with placebo in patients with moderate congestive heart failure: the ERGO (etomoxir for the recovery of glucose oxidation) study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. portlandpress.com [portlandpress.com]
Validating Ninerafaxstat's In Vivo Target Engagement: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Ninerafaxstat is an investigational partial fatty acid oxidation (pFOX) inhibitor developed to modulate cardiac energy metabolism. By partially inhibiting the β-oxidation of long-chain fatty acids, this compound aims to shift the heart's primary energy source from fatty acids to glucose. This metabolic shift is intended to increase the efficiency of ATP production per unit of oxygen consumed, a potentially beneficial effect in ischemic heart disease and heart failure.[1]
Validating that a drug engages its intended molecular target within a living organism (in vivo) is a critical step in drug development. Direct evidence of target engagement provides confidence in the mechanism of action and helps to interpret clinical outcomes. This guide compares several established and emerging experimental methods for validating the in vivo target engagement of this compound and other pFOX inhibitors.
Direct and Indirect Measures of Target Engagement
The validation of this compound's target engagement can be approached through both direct and indirect methods. Direct methods provide evidence of the drug binding to its target protein, while indirect methods measure the physiological or metabolic consequences of this engagement.
Table 1: Comparison of In Vivo Target Engagement Validation Methods
| Method | Type | Principle | Key Outputs | Advantages | Limitations |
| Positron Emission Tomography (PET) Imaging | Indirect (Metabolic) | Non-invasive imaging of metabolic pathways using radiotracers. For pFOX inhibitors, this involves measuring the uptake and oxidation of radiolabeled fatty acids (e.g., ¹¹C-palmitate) and/or glucose (¹⁸F-FDG). | Quantitative data on myocardial fatty acid and glucose utilization rates. | Non-invasive, allows for longitudinal studies in the same subject, provides spatial information on metabolic changes within the heart. | Requires specialized and expensive equipment (cyclotron and PET scanner), use of radioactive tracers. |
| Ex Vivo Tissue Analysis | Indirect (Metabolic) | Measurement of fatty acid oxidation rates in heart tissue or isolated cardiomyocytes from treated animals. | Quantitative data on the rate of radiolabeled CO₂ or H₂O production from radiolabeled fatty acids. | Provides direct measurement of metabolic flux in the target tissue, can be highly controlled. | Invasive (requires tissue harvesting), does not provide a whole-organism view, potential for artifacts due to tissue isolation. |
| Metabolic Biomarkers | Indirect (Metabolic) | Analysis of plasma or tissue metabolites that are altered by the inhibition of fatty acid oxidation, such as acylcarnitine profiles. | Changes in the concentrations of specific acylcarnitine species. | Minimally invasive (blood draw), can be applied in both preclinical and clinical settings. | Can be influenced by diet and other physiological factors, may not be specific to the drug's action on the heart. |
| Cellular Thermal Shift Assay (CETSA) | Direct | Measures the thermal stabilization of a target protein upon ligand binding in tissues from treated animals. | A shift in the melting temperature (Tm) of the target protein. | Provides direct evidence of target binding in a physiological context, does not require modification of the drug or target. | Invasive (requires tissue harvesting), can be technically challenging, may not be suitable for all protein targets. |
Experimental Protocols
Positron Emission Tomography (PET) Imaging of Myocardial Fatty Acid Oxidation
This protocol provides a non-invasive method to quantify the effect of a pFOX inhibitor on myocardial fatty acid metabolism.
Protocol:
-
Animal Model: An appropriate preclinical model (e.g., canine model of heart failure) or human subjects.
-
Radiotracer Synthesis: Synthesize ¹¹C-palmitate.
-
Drug Administration: Administer this compound or placebo according to the study design.
-
Radiotracer Injection: Inject a bolus of ¹¹C-palmitate intravenously.
-
Dynamic PET Scanning: Acquire dynamic PET images of the heart for a specified duration (e.g., 60 minutes) to measure the uptake and clearance of the radiotracer.
-
Blood Sampling: Collect arterial blood samples throughout the scan to measure plasma ¹¹C-palmitate and its metabolites.
-
Data Analysis:
-
Generate time-activity curves for the myocardium and plasma.
-
Apply a compartmental kinetic model to the data to estimate the myocardial fatty acid utilization (MFAU) and myocardial fatty acid oxidation (MFAO).[2][3]
-
A significant reduction in MFAO in the this compound-treated group compared to placebo would indicate target engagement.
-
Ex Vivo Measurement of Fatty Acid Oxidation in Isolated Cardiomyocytes
This protocol allows for the direct measurement of fatty acid oxidation in heart cells following in vivo drug treatment.
Protocol:
-
Animal Treatment: Treat animals with this compound or placebo.
-
Cardiomyocyte Isolation: At the end of the treatment period, euthanize the animals and isolate ventricular cardiomyocytes.
-
Incubation: Incubate the isolated cardiomyocytes in a medium containing a radiolabeled fatty acid (e.g., ¹⁴C-palmitate or ³H-palmitate).
-
Measurement of Oxidation Products:
-
For ¹⁴C-palmitate, capture the ¹⁴CO₂ produced during oxidation.
-
For ³H-palmitate, measure the ³H₂O released into the medium.
-
-
Quantification: Use liquid scintillation counting to quantify the amount of radiolabeled product.
-
Data Analysis: Compare the rates of fatty acid oxidation between cardiomyocytes from this compound-treated and placebo-treated animals. A lower rate in the treated group indicates target engagement.[4][5]
Acylcarnitine Profiling in Plasma
This protocol uses mass spectrometry to detect changes in fatty acid metabolism byproducts in the blood.
Protocol:
-
Sample Collection: Collect plasma samples from subjects before and after treatment with this compound or placebo.
-
Sample Preparation: Prepare the plasma samples for mass spectrometry analysis.
-
Mass Spectrometry: Use tandem mass spectrometry (MS/MS) to identify and quantify a panel of acylcarnitines.
-
Data Analysis: Compare the acylcarnitine profiles between the treatment and placebo groups. An accumulation of long-chain acylcarnitines may indicate inhibition of β-oxidation.
In Vivo Cellular Thermal Shift Assay (CETSA)
This protocol provides direct evidence of drug-target binding in tissue samples.
Protocol:
-
Animal Treatment: Treat animals with this compound or placebo.
-
Tissue Harvesting: Euthanize the animals and rapidly excise the heart tissue.
-
Tissue Homogenization: Homogenize the cardiac tissue in a buffer.
-
Thermal Challenge: Aliquot the homogenate and heat the samples to a range of temperatures.
-
Protein Extraction: Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Detection: Use Western blotting or mass spectrometry to detect and quantify the amount of the target pFOX enzyme in the soluble fraction at each temperature.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the this compound-treated group indicates thermal stabilization of the target protein due to drug binding.
Visualization of Pathways and Workflows
Caption: Signaling pathway of cardiac energy metabolism and the target of this compound.
Caption: Experimental workflow for PET imaging to assess fatty acid oxidation (FAO).
Caption: Experimental workflow for in vivo Cellular Thermal Shift Assay (CETSA).
Comparative Data for pFOX Inhibitors
While specific in vivo target engagement data for this compound from preclinical studies are not extensively published, data from its clinical trials provide indirect evidence of its mechanism of action. For instance, the IMPROVE-HCM trial showed that this compound was safe and well-tolerated in patients with nonobstructive hypertrophic cardiomyopathy. The trial also demonstrated improvements in exercise performance and patient-reported outcomes, consistent with the expected benefits of optimizing cardiac energy metabolism.
For comparison, other pFOX inhibitors have been studied using similar methodologies:
-
Ranolazine: Studies in canine models of heart failure have shown that Ranolazine improves left ventricular systolic function, which is attributed to the optimization of cardiac metabolism.
-
Trimetazidine: While also classified as a pFOX inhibitor, some studies in human cardiac tissue have shown no significant effect on fatty acid oxidation, suggesting its clinical benefits may arise from other mechanisms. This highlights the importance of direct target engagement studies to confirm the mechanism of action.
Conclusion
Validating the in vivo target engagement of this compound is crucial for a comprehensive understanding of its therapeutic effects. A combination of direct and indirect methods provides the most robust evidence. PET imaging offers a powerful non-invasive tool to assess the metabolic consequences of pFOX inhibition in both preclinical and clinical settings. Ex vivo tissue analysis and biomarker profiling can provide complementary data. For direct confirmation of target binding, the in vivo Cellular Thermal Shift Assay is a valuable, albeit more invasive, technique. As this compound progresses through clinical development, the generation and publication of such target engagement data will be invaluable to the scientific community.
References
- 1. youtube.com [youtube.com]
- 2. TPC - Analysis of [C-11]Palmitate [turkupetcentre.net]
- 3. Determination of Fatty Acid Metabolism with Dynamic 11C-Palmitate Positron Emission Tomography of Mouse Heart In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods for the Determination of Rates of Glucose and Fatty Acid Oxidation in the Isolated Working Rat Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Fatty Acid Oxidation Promotes Cardiomyocyte Proliferation Rate but Does Not Change Cardiomyocyte Number in Infant Mice [frontiersin.org]
A Comparative Analysis of Ninerafaxstat's Impact on Diastolic Function
This guide provides an objective comparison of Ninerafaxstat's performance in improving diastolic function against other therapeutic alternatives, supported by available experimental data. It is intended for researchers, scientists, and drug development professionals.
Introduction to this compound and Diastolic Dysfunction
Diastolic dysfunction is a condition characterized by the impaired ability of the left ventricle to relax and fill with blood, leading to increased pressure within the heart. It is a key pathophysiological component of heart failure with preserved ejection fraction (HFpEF) and is also prevalent in other cardiovascular diseases such as hypertrophic cardiomyopathy (HCM).
This compound is an investigational cardiac mitotrope that acts as a partial fatty acid oxidation (pFOX) inhibitor. By modulating the heart's energy metabolism to favor glucose oxidation over fatty acid oxidation, this compound aims to improve cardiac efficiency and function.[1] This novel mechanism of action has shown promise in improving parameters of diastolic function in recent clinical trials.
Mechanism of Action: A Shift in Cardiac Energetics
The heart is a highly metabolic organ that relies on a constant supply of adenosine triphosphate (ATP) to fuel its contractions and relaxation. Under normal conditions, the heart primarily utilizes fatty acids for energy production. However, in certain pathological states, this reliance on fatty acid oxidation can become less efficient.
This compound works by partially inhibiting the oxidation of fatty acids in the mitochondria of cardiomyocytes. This leads to a metabolic shift, causing the heart to increase its use of glucose as an energy source. Glucose oxidation is more oxygen-efficient, meaning more ATP is produced for each molecule of oxygen consumed. This enhanced energetic efficiency is believed to improve the active, energy-dependent process of diastolic relaxation.
Signaling Pathway of this compound
Caption: Signaling pathway of this compound in cardiomyocytes.
Comparative Data on Diastolic Function Parameters
The following tables summarize the quantitative data on the effects of this compound and comparator drug classes on key parameters of diastolic function. It is important to note that the data for comparator drugs are derived from various studies and may not be from direct head-to-head trials with this compound, thus limiting direct comparability.
Table 1: Effect on Myocardial Strain and Filling Rates
| Drug Class | Compound | Key Parameter | Reported Improvement | Clinical Trial/Study |
| pFOX Inhibitor | This compound | Peak circumferential diastolic strain rate | 15% [2] | IMPROVE-DiCE[2] |
| Peak LV filling rate | 11% [2][3] | IMPROVE-DiCE | ||
| SGLT2 Inhibitor | Dapagliflozin | E/e' ratio | Significant decrease from 9.3 to 8.5 | Prospective multicenter study |
| Global Longitudinal Strain (GLS) | No significant change | Randomized controlled trial | ||
| ARNI | Sacubitril/Valsartan | Longitudinal early diastolic strain rate | Significant improvement | Prospective study |
| Radial early diastolic strain rate | Significant improvement | Prospective study | ||
| E/e' ratio | Significant reduction | Meta-analysis | ||
| Beta-blocker | Metoprolol | Early peak filling rate | No significant effects observed | Placebo-controlled trial |
| E/A ratio | Significant increase in patients with baseline diastolic dysfunction | Clinical study |
Table 2: Effect on Cardiac Structure and Biomarkers
| Drug Class | Compound | Key Parameter | Reported Improvement | Clinical Trial/Study |
| pFOX Inhibitor | This compound | Left Atrial Size | Statistically significant decrease | IMPROVE-HCM |
| Phosphocreatine/ATP ratio | 32% increase | IMPROVE-DiCE | ||
| SGLT2 Inhibitor | Dapagliflozin | Left Atrial Volume Index (LAVI) | Significant decrease from 31 to 26 mL/m² | Prospective multicenter study |
| ARNI | Sacubitril/Valsartan | Left Atrial Volume Index (LAVI) | Significant reduction | Meta-analysis |
| Beta-blocker | Metoprolol/Carvedilol | Left Atrial Diameters and Volumes | Significant decrease | Comparative study |
Experimental Protocols
The assessment of diastolic function in clinical trials of this compound and comparator drugs relies on advanced imaging and spectroscopic techniques. Below are detailed methodologies for the key experiments cited.
Cardiac Magnetic Resonance Imaging (CMR) for Diastolic Strain Rate
This non-invasive imaging technique is used to assess the deformation of the heart muscle throughout the cardiac cycle.
Caption: Workflow for CMR feature tracking analysis.
Methodology:
-
Image Acquisition: Standard cardiac MRI is performed to acquire steady-state free precession (SSFP) cine images in long-axis (two- and four-chamber) and short-axis views.
-
Myocardial Border Delineation: The endocardial and epicardial borders of the left ventricle are manually or semi-automatically traced at the end-diastolic phase of a cardiac cycle.
-
Feature Tracking: A software algorithm identifies and tracks unique features within the myocardial tissue on a frame-by-frame basis throughout the cardiac cycle.
-
Strain and Strain Rate Calculation: From the tracked motion of these features, the software calculates myocardial strain (the percentage of deformation) and strain rate (the speed of deformation) in the longitudinal, circumferential, and radial directions.
-
Diastolic Parameter Extraction: The peak early diastolic strain rate (PEDSR) and peak late diastolic strain rate (PLDSR) are then derived from the generated strain rate curves.
31P Magnetic Resonance Spectroscopy (31P-MRS) for Cardiac Energetics
31P-MRS is a non-invasive technique that allows for the quantification of high-energy phosphate compounds in the heart, providing a direct measure of the heart's energy status.
Methodology:
-
Patient Positioning: The patient is positioned within the MRI scanner, and a specialized 31P surface coil is placed over the chest.
-
Localization: A three-dimensional image-selected in vivo spectroscopy (3D-ISIS) or similar localization sequence is used to isolate the signal from the left ventricular myocardium.
-
Data Acquisition: A pulse-acquire sequence is used to obtain 31P spectra. To accurately quantify metabolite concentrations, saturation-recovery experiments are performed to determine the T1 relaxation times of phosphocreatine (PCr) and the gamma-phosphate of ATP (γ-ATP).
-
Spectral Analysis: The acquired spectra are processed, and the areas under the PCr and γ-ATP peaks are quantified.
-
PCr/ATP Ratio Calculation: The ratio of PCr to γ-ATP is calculated, providing a key index of myocardial energy homeostasis.
Hyperpolarized [1-13C]pyruvate MR Spectroscopy for Metabolic Flux
This cutting-edge technique allows for the real-time, in vivo assessment of metabolic pathways.
Methodology:
-
Hyperpolarization: A sample of [1-13C]pyruvate is hyperpolarized outside of the MRI scanner using dynamic nuclear polarization. This process dramatically increases the MR signal of the 13C nucleus.
-
Injection: The hyperpolarized [1-13C]pyruvate solution is rapidly dissolved and then injected intravenously into the patient.
-
13C Data Acquisition: Immediately following injection, 13C MR imaging and spectroscopy are performed to track the uptake of [1-13C]pyruvate into the heart and its conversion into downstream metabolites, such as [13C]bicarbonate and [1-13C]lactate.
-
Metabolic Flux Analysis: The relative signal intensities of [1-13C]pyruvate and its metabolic products are used to assess the flux through specific metabolic pathways, such as the pyruvate dehydrogenase complex (PDC), which is reflected by the production of 13C-bicarbonate.
Conclusion
This compound, with its novel mechanism of modulating cardiac energy metabolism, has demonstrated promising effects on improving diastolic function in early-phase clinical trials. The quantitative improvements in myocardial strain and filling rates, along with favorable changes in cardiac structure, suggest a potential therapeutic benefit in conditions characterized by diastolic dysfunction.
While direct comparative efficacy against established treatments like SGLT2 inhibitors, ARNIs, and beta-blockers is yet to be determined in head-to-head trials, the available data indicates that this compound's unique metabolic approach may offer a complementary or alternative strategy for managing diastolic dysfunction. Further large-scale clinical trials are warranted to confirm these findings and establish the role of this compound in the treatment of heart failure with preserved ejection fraction and other related conditions.
References
- 1. ACC 2025: Imbria’s this compound data shows potential for cardiometabolic HFpEF - Pharmaceutical Technology [pharmaceutical-technology.com]
- 2. This compound in the Treatment of Diabetic Cardiomyopathy and Nonobstructive Hypertrophic Cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Evaluating Ninerafaxstat: A Comparative Guide to a Novel Cardiac Mitotrope for Non-Obstructive Hypertrophic Cardiomyopathy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the long-term efficacy and safety of Ninerafaxstat, a first-in-class cardiac mitotrope, in the context of currently available and emerging therapies for non-obstructive hypertrophic cardiomyopathy (nHCM). This document summarizes key clinical trial data, outlines experimental methodologies, and offers a comparative analysis with alternative treatment strategies.
Introduction to this compound and the Therapeutic Landscape of nHCM
Non-obstructive hypertrophic cardiomyopathy is a challenging clinical entity characterized by myocardial hypertrophy without significant left ventricular outflow tract obstruction. Patients often experience debilitating symptoms such as dyspnea, fatigue, and chest pain, with limited approved therapeutic options.[1] The current standard of care typically involves off-label use of beta-blockers and calcium channel blockers, which have variable efficacy and can be associated with undesirable side effects.[1]
This compound emerges as a promising therapeutic candidate with a novel mechanism of action. It is a partial fatty acid oxidation (pFOX) inhibitor designed to shift the heart's energy metabolism from fatty acids towards the more oxygen-efficient glucose pathway.[2][3] This modulation of cardiac energetics aims to improve mitochondrial function and, consequently, cardiac performance and patient symptoms.[2]
Mechanism of Action: A Shift in Cardiac Metabolism
This compound's therapeutic rationale is rooted in the understanding that the hypertrophied myocardium in HCM is in a state of energy deficiency. By partially inhibiting fatty acid oxidation, the primary fuel source for the heart, this compound encourages the utilization of glucose for ATP production. This metabolic switch is believed to enhance the efficiency of energy generation, particularly under conditions of increased cardiac workload.
Clinical Efficacy of this compound
The clinical development of this compound has primarily focused on its application in nHCM, with promising results from the Phase 2 IMPROVE-HCM trial. A separate Phase 2a trial, IMPROVE-DiCE, has explored its effects in diabetic cardiomyopathy, providing further mechanistic insights.
IMPROVE-HCM Trial
The IMPROVE-HCM trial was a randomized, double-blind, placebo-controlled Phase 2 study that enrolled 67 patients with symptomatic nHCM. Participants received either 200 mg of this compound twice daily or a placebo for 12 weeks.
Key Efficacy Findings:
| Endpoint | This compound Group | Placebo Group | p-value | Citation |
| Change in VE/VCO2 slope | Improvement (decrease) | Worsening (increase) | 0.006 | |
| Change in KCCQ-CSS (Overall) | Directional Improvement | No significant change | 0.2 | |
| Change in KCCQ-CSS (Baseline ≤80) | Significant Improvement | No significant change | 0.04 | |
| Change in Left Atrial Size | Significant Decrease | No significant change | 0.01 |
KCCQ-CSS: Kansas City Cardiomyopathy Questionnaire Clinical Summary Score; VE/VCO2 slope: Ventilatory efficiency slope.
The trial demonstrated a statistically significant improvement in ventilatory efficiency, a key measure of cardiopulmonary function during exercise. While the overall improvement in the Kansas City Cardiomyopathy Questionnaire (KCCQ) score did not reach statistical significance, a post-hoc analysis of patients with more severe symptoms at baseline (KCCQ-CSS ≤80) showed a significant benefit. Furthermore, a significant reduction in left atrial size suggests favorable effects on diastolic function.
IMPROVE-DiCE Trial
The IMPROVE-DiCE trial, a Phase 2a open-label study, investigated this compound in patients with diabetic cardiomyopathy. This trial provided valuable mechanistic data supporting the drug's proposed mode of action.
Key Findings:
| Endpoint | Result | p-value | Citation |
| Phosphocreatine/ATP ratio | Significantly improved | <0.01 | |
| Myocardial triglyceride content | Significantly reduced | 0.026 | |
| LV peak circumferential diastolic strain rate | Improved | <0.047 | |
| Peak LV filling rate | Improved | <0.05 |
ATP: Adenosine triphosphate; LV: Left ventricular.
The results from IMPROVE-DiCE demonstrated that this compound significantly improves cardiac energetics and reduces myocardial steatosis, which are key pathophysiological features of diabetic cardiomyopathy.
Safety and Tolerability of this compound
Across the clinical trials conducted to date, this compound has been generally well-tolerated.
IMPROVE-HCM Trial Safety Data
| Adverse Event | This compound Group (n=34) | Placebo Group (n=33) | Citation |
| Treatment-Emergent Serious Adverse Events | 11.8% | 6.1% | |
| Any Treatment-Emergent Adverse Event | 70.6% | 60.6% |
The incidence of serious adverse events was low and comparable between the this compound and placebo groups. Importantly, there were no significant differences in changes to ejection fraction, blood pressure, or heart rate.
Comparison with Alternative Therapies for nHCM
Direct head-to-head clinical trials comparing this compound with other treatments for nHCM are not yet available. The following comparison is based on data from separate clinical trials.
| Therapy | Mechanism of Action | Key Efficacy in nHCM | Key Safety Considerations |
| This compound | Partial fatty acid oxidation (pFOX) inhibitor | Improved ventilatory efficiency and symptoms in a subset of patients. | Generally well-tolerated with a safety profile similar to placebo in Phase 2 trials. |
| Beta-Blockers (off-label) | Reduce heart rate and myocardial contractility | Variable and often modest symptom improvement. | Fatigue, bradycardia, hypotension. |
| Calcium Channel Blockers (off-label) | Reduce heart rate and myocardial contractility, vasodilation | Variable and often modest symptom improvement. | Peripheral edema, constipation, bradycardia. |
| Mavacamten (cardiac myosin inhibitor) | Allosteric inhibitor of cardiac myosin ATPase | Phase 3 ODYSSEY-HCM trial did not meet its primary endpoints for improving symptoms and exercise capacity in nHCM. | Reduced left ventricular ejection fraction. |
| Aficamten (cardiac myosin inhibitor) | Selective cardiac myosin inhibitor | Phase 2 REDWOOD-HCM Cohort 4 showed improvements in symptoms and functional class. | Reduced left ventricular ejection fraction. |
While beta-blockers and calcium channel blockers are the current mainstays of symptomatic therapy for nHCM, their efficacy is often limited. The cardiac myosin inhibitors, which have shown benefit in obstructive HCM, have had mixed results in the non-obstructive form of the disease. The failure of mavacamten to meet its primary endpoints in a large Phase 3 trial highlights the distinct pathophysiology of nHCM. Aficamten has shown some promise in a Phase 2 study, but larger, controlled trials are needed.
Experimental Protocols
Detailed, specific protocols for the key experiments in the IMPROVE-HCM and IMPROVE-DiCE trials have not been made publicly available. The following are generalized methodologies for these techniques based on established clinical practice.
Cardiopulmonary Exercise Testing (CPET)
Objective: To assess exercise capacity and ventilatory efficiency.
Methodology:
-
Patient Preparation: Patients are instructed to avoid strenuous exercise and caffeine for 24 hours prior to the test. A light meal is permitted 2-3 hours before.
-
Equipment: A calibrated cycle ergometer or treadmill, a metabolic cart for breath-by-breath gas analysis (measuring oxygen consumption [VO2] and carbon dioxide production [VCO2]), a 12-lead electrocardiogram (ECG), a blood pressure monitor, and a pulse oximeter.
-
Procedure:
-
Resting measurements of heart rate, blood pressure, ECG, and respiratory gases are obtained.
-
A warm-up period of unloaded cycling or slow walking is performed.
-
A progressively increasing work rate protocol is initiated (e.g., ramp protocol) until the patient reaches their symptom-limited maximum.
-
Throughout the test, continuous monitoring of ECG, heart rate, blood pressure, and gas exchange is performed.
-
A recovery period is monitored for at least 5 minutes post-exercise.
-
-
Key Parameters Measured: Peak VO2, VE/VCO2 slope, anaerobic threshold, and oxygen pulse.
Hyperpolarized Magnetic Resonance Spectroscopy (MRS)
Objective: To non-invasively assess myocardial metabolism and energetics.
Methodology:
-
Hyperpolarization: A 13C-labeled substrate (e.g., [1-13C]pyruvate) is hyperpolarized using dynamic nuclear polarization to increase its MR signal by over 10,000-fold.
-
Patient Preparation: Patients are typically required to fast for a few hours before the scan.
-
Procedure:
-
The patient is positioned within the MRI scanner.
-
The hyperpolarized substrate is rapidly dissolved and injected intravenously.
-
Dynamic 13C MR spectra are acquired from the heart to track the conversion of the injected substrate into its metabolic products (e.g., lactate, bicarbonate, alanine).
-
-
Data Analysis: The rates of conversion of the hyperpolarized substrate provide a direct measure of metabolic flux through specific enzymatic pathways.
Conclusion and Future Directions
This compound represents a novel and promising therapeutic approach for patients with symptomatic nHCM, a condition with a significant unmet medical need. By targeting the underlying energy deficit in the hypertrophied myocardium, this compound has the potential to improve symptoms and cardiac function. The results from the Phase 2 IMPROVE-HCM trial are encouraging, particularly the improvement in ventilatory efficiency and the positive signal in more symptomatic patients.
The ongoing Phase 2b FORTITUDE-HCM trial will provide more robust data on the long-term efficacy and safety of this compound in a larger nHCM population. Further research, including direct comparative trials with other emerging therapies, will be crucial to definitively establish its place in the therapeutic armamentarium for nHCM. The unique mechanism of action of this compound, focusing on metabolic modulation rather than direct effects on myofilament function, may offer a complementary or alternative strategy to existing and developing treatments. For researchers and drug development professionals, this compound exemplifies the potential of targeting cardiac metabolism in the treatment of heart failure and cardiomyopathies.
References
Benchmarking Ninerafaxstat: A New Paradigm in Non-Obstructive Hypertrophic Cardiomyopathy Treatment
A Comparative Analysis Against Current Therapeutic Guidelines for Researchers and Drug Development Professionals
Non-obstructive hypertrophic cardiomyopathy (nHCM), a genetic heart muscle disorder characterized by unexplained thickening of the left ventricle without significant outflow tract obstruction, presents a considerable therapeutic challenge. Current treatment guidelines primarily focus on symptom management with medications such as beta-blockers and calcium channel blockers, for which robust, direct evidence of efficacy in the nHCM population is limited. The emergence of novel therapeutic agents targeting the underlying pathophysiology of HCM offers new hope for this patient population. This guide provides a detailed comparison of the investigational drug Ninerafaxstat against the current standard of care for nHCM, supported by available experimental data.
Current nHCM Treatment Landscape: A Foundation of Limited Evidence
The cornerstone of current nHCM management revolves around empirical use of beta-blockers and non-dihydropyridine calcium channel blockers.[1] These medications aim to alleviate symptoms like exertional dyspnea and chest pain by reducing heart rate, improving diastolic filling time, and decreasing myocardial oxygen demand.[1] However, their use in nHCM is largely extrapolated from studies in obstructive HCM, and high-quality, randomized controlled trials specifically in the nHCM population are scarce.[1]
A real-world cohort study comparing beta-blockers and verapamil (a calcium channel blocker) in patients with both obstructive and non-obstructive HCM found no significant difference in a composite endpoint of cardiovascular death, hospitalization for heart failure, or hospitalization for atrial fibrillation over a median follow-up of 3.9 years. This suggests a comparable, albeit not definitively established, efficacy profile between the two classes for general HCM management.
This compound: A Novel Approach Targeting Myocardial Energetics
This compound is a first-in-class cardiac mitotrope that acts as a partial fatty acid oxidation (pFOX) inhibitor.[2] This mechanism of action is designed to shift the heart's energy metabolism from relying on fatty acids to the more oxygen-efficient glucose pathway.[2] In the context of nHCM, where impaired cardiac energetics is a key pathophysiological feature, this metabolic modulation holds the potential to improve cardiac function and alleviate symptoms.
The IMPROVE-HCM Trial: Key Findings
The efficacy and safety of this compound in patients with symptomatic nHCM were evaluated in the Phase 2 IMPROVE-HCM clinical trial. This randomized, double-blind, placebo-controlled study provides the most robust data to date for a targeted therapy in this specific patient population.
Table 1: Comparison of this compound (IMPROVE-HCM Trial) vs. Standard of Care for nHCM
| Feature | This compound (IMPROVE-HCM Trial) | Beta-Blockers & Calcium Channel Blockers (Current Guidelines) |
| Mechanism of Action | Partial fatty acid oxidation (pFOX) inhibitor; shifts myocardial metabolism to more efficient glucose utilization. | Negative chronotropic and inotropic effects; reduce heart rate and myocardial contractility to improve diastolic filling and reduce oxygen demand. |
| Primary Efficacy Endpoint | Safety and tolerability were the primary endpoints. | Symptom relief (e.g., reduction in dyspnea and angina). |
| Key Secondary/Efficacy Outcomes | - Statistically significant improvement in ventilatory efficiency (VE/VCO2 slope) (LS mean difference of -2.1 vs. placebo, p=0.005). - Significant reduction in left atrial size, a marker of diastolic dysfunction. - In patients with baseline KCCQ-CSS ≤80, a statistically significant improvement in KCCQ-CSS was observed (LS mean difference of 9.3 vs. placebo, p=0.04). | Limited quantitative data from dedicated nHCM trials. Evidence is largely based on observational studies and extrapolation from oHCM trials. |
| Safety and Tolerability | Generally well-tolerated. The incidence of treatment-emergent serious adverse events was 11.8% in the this compound group vs. 6.1% in the placebo group. | Generally well-tolerated, but can be associated with side effects such as fatigue, bradycardia, and hypotension. |
Experimental Protocols
IMPROVE-HCM Trial Methodology
The IMPROVE-HCM trial was a phase 2, multicenter, randomized, placebo-controlled, double-blind study.
-
Participants: 67 patients with symptomatic nHCM (NYHA class II or III), a left ventricular outflow tract gradient of <30 mmHg, an ejection fraction of ≥50%, and a peak oxygen consumption (VO2) of <80% predicted.
-
Intervention: Patients were randomized in a 1:1 ratio to receive either this compound 200 mg twice daily or a matching placebo for 12 weeks.
-
Primary Outcome: The primary endpoint was the safety and tolerability of this compound.
-
Secondary Outcomes: Efficacy was assessed through changes in the Kansas City Cardiomyopathy Questionnaire (KCCQ), cardiopulmonary exercise testing (CPET) parameters including peak VO2 and VE/VCO2 slope, echocardiographic measures, and biomarkers.
Standard of Care: Evidence from Observational Studies
The evidence base for beta-blockers and calcium channel blockers in nHCM largely stems from observational studies and subgroup analyses of larger HCM cohorts. A standardized experimental protocol from a dedicated, large-scale randomized controlled trial for these agents in nHCM is not yet available. The upcoming VANISH trial, a head-to-head comparison of metoprolol versus verapamil in nHCM, is expected to provide much-needed clarity on their comparative efficacy and will likely establish a more rigorous methodological benchmark.
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental processes, the following diagrams are provided.
Caption: Mechanism of this compound in nHCM.
Caption: IMPROVE-HCM Experimental Workflow.
Emerging Therapies and Future Directions
The therapeutic landscape for nHCM is evolving. Beyond this compound, other investigational agents are being explored:
-
SGLT2 Inhibitors: Drugs like dapagliflozin and empagliflozin, established in the treatment of heart failure with preserved ejection fraction (HFpEF), are being investigated for their potential benefits in nHCM due to their favorable effects on cardiac metabolism and hemodynamics.
-
Cardiac Myosin Inhibitors: While agents like mavacamten and aficamten have shown significant efficacy in obstructive HCM by reducing hypercontractility, their role in nHCM is less clear. Further research is needed to determine if their mechanism is beneficial in the absence of a dynamic outflow obstruction.
Conclusion
This compound represents a promising, targeted therapeutic approach for patients with symptomatic nHCM, a population with a significant unmet medical need. The Phase 2 IMPROVE-HCM trial has demonstrated a favorable safety profile and encouraging signals of efficacy, particularly in improving exercise capacity and quality of life in more symptomatic patients.
Compared to the current standard of care with beta-blockers and calcium channel blockers, which lack a robust evidence base specifically in nHCM, this compound offers a novel mechanism of action that addresses the underlying metabolic dysfunction of the disease. As the field moves towards more personalized and mechanism-based therapies, the forthcoming results from the Phase 3 trial of this compound, as well as studies of other emerging agents, will be critical in shaping the future treatment guidelines for non-obstructive hypertrophic cardiomyopathy.
References
Safety Operating Guide
Navigating the Safe Disposal of Ninerafaxstat: A Procedural Guide
For laboratory professionals engaged in the pioneering work of drug development, ensuring safety and compliance in all aspects of chemical handling is paramount. This document provides a comprehensive guide to the proper disposal procedures for Ninerafaxstat, an investigational cardiac mitotrope. Adherence to these guidelines is essential for maintaining a safe laboratory environment, minimizing environmental impact, and upholding regulatory standards.
Hazard Assessment and Safety Protocols
Based on available safety data, this compound trihydrochloride is not classified as a hazardous substance or mixture[1]. However, as with any chemical compound used in research, appropriate personal protective equipment (PPE) should be worn at all times during handling and disposal to mitigate any potential risks.
Summary of Safety Information:
| Identifier | Details |
| Chemical Name | This compound trihydrochloride[1] |
| Hazard Classification | Not a hazardous substance or mixture[1] |
| Primary Route of Exposure | Inhalation, skin contact, eye contact, ingestion[1] |
| Recommended PPE | Chemical-resistant gloves, safety goggles with side-shields, laboratory coat |
Experimental Protocol: Step-by-Step Disposal of this compound
The following protocol outlines the standard operating procedure for the disposal of unused, expired, or waste this compound in a laboratory setting. These steps are based on general best practices for the disposal of non-hazardous pharmaceutical waste.
1. Personnel Safety:
-
Before commencing any disposal procedures, ensure all required PPE is worn correctly. This includes, but is not limited to, a lab coat, safety glasses, and chemical-resistant gloves.
2. Waste Segregation:
-
Identify all this compound-containing materials designated for disposal. This includes unused or expired powder, contaminated consumables (e.g., weigh boats, wipes), and empty stock containers.
-
Do not mix this compound waste with general laboratory trash or with hazardous chemical waste streams.
3. Containment of Solid Waste:
-
For unused or expired powder, carefully place the material into a designated, sealable container for non-hazardous pharmaceutical waste.
-
For contaminated consumables, place them in a sealed plastic bag before depositing them into the designated waste container to minimize potential exposure.
4. Decontamination of Empty Containers:
-
Empty stock bottles that contained this compound should be triple-rinsed with a suitable solvent (e.g., 70% ethanol or a solvent in which this compound is soluble).
-
Collect the rinsate and dispose of it as non-hazardous chemical waste, in accordance with your institution's guidelines.
-
After thorough rinsing, deface or remove the label from the container to prevent misuse. The cleaned container can then typically be disposed of in the regular trash or recycling, pending institutional policy.
5. Temporary Storage:
-
Store the sealed and clearly labeled "Non-Hazardous Pharmaceutical Waste" container in a designated satellite accumulation area within the laboratory.
-
This area should be secure and away from general lab traffic to prevent accidental spillage or disturbance.
6. Final Disposal:
-
Once the waste container is full, contact your institution's Environmental Health & Safety (EHS) department to arrange for pickup and final disposal.
-
Typically, non-hazardous pharmaceutical waste is sent for incineration at a licensed facility to ensure its complete destruction[2].
This compound Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Logistical Information for Handling Ninerafaxstat
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial guidance on the safe handling, operation, and disposal of Ninerafaxstat, a novel cardiac mitotrope. While the available Material Safety Data Sheet (MSDS) for this compound trihydrochloride indicates it is not a hazardous substance, it is prudent practice within a research environment to treat all novel compounds with a high degree of care to minimize exposure and ensure safety.[1] The following procedures are based on best practices for handling potent, non-hazardous pharmaceutical compounds in a laboratory setting.
Personal Protective Equipment (PPE)
Consistent use of appropriate personal protective equipment is the most critical barrier to preventing exposure. The following PPE is mandatory when handling this compound in powder or solution form:
| PPE Category | Item | Specifications |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory where this compound is handled.[2][3][4] |
| Hand Protection | Nitrile Gloves | Double-gloving is recommended, especially when handling the solid compound.[3] |
| Body Protection | Laboratory Coat | Should be fully buttoned to protect skin and personal clothing. |
| Respiratory Protection | N95 Respirator or equivalent | Recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound will ensure minimal risk and maintain the integrity of the compound.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
The compound should be stored in a tightly sealed, clearly labeled container.
-
Store at -20°C for long-term stability.
2. Handling and Preparation of Solutions:
-
All weighing of the solid compound and preparation of stock solutions must be conducted in a certified chemical fume hood to control potential airborne particulates.
-
Use dedicated, calibrated equipment (spatulas, weigh boats, etc.).
-
Slowly add solvent to the powder to avoid aerosolization.
-
Ensure the compound is fully dissolved before removing from the fume hood.
3. Spills and Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support.
-
Spill: For a small spill, carefully absorb the material with an inert absorbent material and place it in a sealed container for disposal. For larger spills, evacuate the area and contact the institution's Environmental Health and Safety (EHS) department.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste: Unused solid this compound and any materials used for its handling (e.g., weigh boats, contaminated gloves) should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not dispose of solutions down the drain.
-
Container Disposal: Empty containers should be thoroughly rinsed with an appropriate solvent. The rinsate should be collected as hazardous waste. Deface the label of the empty container before disposing of it in the regular trash.
-
Waste Collection: Arrange for the disposal of all waste containing this compound through your institution's EHS department.
Experimental Protocol: Preparation of a Stock Solution
This protocol outlines the steps for preparing a stock solution of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Calibrated analytical balance
-
Certified chemical fume hood
-
Appropriate glassware (e.g., volumetric flask)
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
Procedure:
-
Don all required personal protective equipment.
-
Perform all operations within a certified chemical fume hood.
-
Carefully weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Transfer the powder to an appropriate volumetric flask.
-
Slowly add the desired volume of DMSO to the flask.
-
Gently swirl the flask to facilitate dissolution. If necessary, use a vortex mixer at a low speed to ensure the solid is completely dissolved.
-
Once fully dissolved, the stock solution can be aliquoted into smaller, clearly labeled cryovials for storage at -20°C.
Visualizing the Mechanism and Workflow
To further clarify the operational context and biological impact of this compound, the following diagrams have been generated.
Caption: Experimental Workflow for Handling this compound.
Caption: this compound's Mechanism of Action.
References
- 1. Fatty acid oxidation: An emerging facet of metabolic transformation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 3. Personal Protective Equipment | Risk Management & Safety | UNLV [unlv.edu]
- 4. westlab.com.au [westlab.com.au]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
